N-Methyl-3-(trifluoromethyl)benzylamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPPELZYKHKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238134 | |
| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-07-1 | |
| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90390-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Sourcing and Utilizing N-Methyl-3-(trifluoromethyl)benzylamine for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of bioactive molecules.[1] N-Methyl-3-(trifluoromethyl)benzylamine emerges as a critical building block in this context, serving as a versatile intermediate for the synthesis of a wide array of complex molecules, especially those targeting the central nervous system.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the sourcing, evaluation, and application of this pivotal reagent.
The Strategic Importance of this compound in Synthesis
This compound is a substituted benzylamine that features a trifluoromethyl group at the meta-position of the benzene ring and a methyl group on the benzylic amine. This specific arrangement of functional groups makes it a valuable precursor for introducing the trifluoromethylphenylmethyl moiety into a target molecule. Its applications primarily lie in the synthesis of pharmaceutical intermediates and agrochemicals, where the trifluoromethyl group can impart desirable properties to the final product.[2] In drug discovery, it is often employed in the development of potential antidepressants and anxiolytics.[2]
Navigating the Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable commercial supplier is a critical first step in any research endeavor. The purity, availability, and documentation of the starting materials can significantly impact the outcome of a synthetic campaign. Below is a comparative analysis of several commercial suppliers of this compound.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Availability |
| Thermo Fisher Scientific (Alfa Aesar) | H63888.03 | 95% | 1 g | $98.70 | Estimated 31-Dec-2025 |
| H63888.06 | 95% | 5 g | $267.65 (Online Exclusive: $297.00) | Check Availability | |
| Sigma-Aldrich (Merck) | CDS000852 | Not specified | 10 mg | $77.90 | Usually ships in 2 business days |
| MySkinRecipes | 69643 | ≥95% | 1 g, 5 g | ฿2,020.00 (~
| 10-20 days |
| Chemistree | ZZLAA/H63888.03 | 95% | 1 g | $186.00 | Indent 9 - 12 weeks |
| BLD Pharm | BD138889 | Check website | Various | Inquiry | Check Availability |
| Ambeed | A415574 | 97% | 1 g | $15.00 | Inquiry |
| Synquest Labs | 3831-3-63 | 95% | Inquiry | Inquiry | Inquiry |
| Advanced ChemBlocks | P35251 | 95% | Inquiry | Inquiry | Inquiry |
Note: Prices and availability are subject to change and may vary based on location and institutional agreements. It is always recommended to verify the information directly with the supplier.
A Workflow for Supplier Qualification
A systematic approach to qualifying a supplier is essential to mitigate risks associated with reagent quality. The following workflow outlines a robust process for evaluating and selecting a commercial source for this compound.
Caption: A structured workflow for the evaluation and qualification of commercial suppliers.
Synthesis, Potential Impurities, and Quality Control
A thorough understanding of the synthetic routes to this compound is crucial for anticipating potential impurities. The most common synthetic strategies involve either the reductive amination of 3-(trifluoromethyl)benzaldehyde or the nucleophilic substitution of a 3-(trifluoromethyl)benzyl halide.
Representative Synthetic Protocol: Reductive Amination
This protocol is a representative example based on established chemical principles for the synthesis of N-methylated benzylamines.
Step 1: Imine Formation
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in toluene. Add a solution of methylamine (1.1 equivalents) in a suitable solvent (e.g., ethanol or a 40% aqueous solution). Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux and monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Water is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.
Step 2: Reduction to the Amine
After cooling the reaction mixture to room temperature, carefully add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) in portions. Stir the reaction at room temperature until the imine is fully consumed, as monitored by TLC or GC-MS.
Step 3: Work-up and Purification
Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield this compound as a colorless to yellow liquid.[2]
Potential Impurities
Based on the synthetic routes, researchers should be aware of the following potential impurities:
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzyl halide.
-
Over-alkylation Products: Formation of the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)benzylamine.
-
By-products from the Reducing Agent: Borate salts from the use of sodium borohydride.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Quality Control and Analytical Methods
A comprehensive quality control assessment is imperative to ensure the suitability of the reagent for its intended application. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the compound and to detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
Karl Fischer Titration: To determine the water content.
A Certificate of Analysis (CoA) from the supplier should provide results from these or similar analytical methods.
Chemical Structure and Properties
References
N-Methyl-3-(trifluoromethyl)benzylamine: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the synthesis, properties, and applications of a key building block in modern chemistry.
This technical guide provides a detailed overview of N-Methyl-3-(trifluoromethyl)benzylamine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical characteristics, spectroscopic signature, synthesis pathways, and essential safety protocols. The strategic incorporation of a trifluoromethyl group and a benzylamine moiety makes this compound a subject of significant interest for creating novel therapeutic agents with enhanced metabolic stability and bioavailability.[1]
Physicochemical Characteristics
This compound is a colorless to yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1][3] |
| Molecular Weight | 189.18 g/mol | [1][3] |
| CAS Number | 90390-07-1 | [3] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 184 - 185 °C | [2] |
| Melting Point | 10 °C | [2] |
| Density | 0.981 g/cm³ at 25 °C | [2] |
| Purity | Typically ≥95% | [1] |
Synthesis and Reactivity
The synthesis of trifluoromethylated benzylamines can be achieved through several established organic chemistry reactions. Common strategies include reductive amination and nucleophilic substitution.
A plausible and widely used method for the synthesis of this compound is the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine. This two-step, often one-pot, process involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine using a suitable reducing agent.
Caption: Reductive amination pathway for the synthesis of this compound.
Alternatively, nucleophilic substitution of a suitable benzyl halide, such as 3-(trifluoromethyl)benzyl bromide, with methylamine provides a direct route to the final product.[4]
The reactivity of this compound is characteristic of a secondary amine. It can undergo a variety of chemical transformations, including acylation, alkylation, and participation in the formation of heterocyclic structures, making it a versatile building block in organic synthesis.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z = 189.08[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as 3-(trifluoromethyl)benzylamine.[6]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.4-7.6 ppm), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amine proton.
-
¹³C NMR: The spectrum would display distinct signals for the trifluoromethyl carbon, the aromatic carbons (with splitting due to the fluorine atoms), the benzylic carbon, and the N-methyl carbon.
-
¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Caption: Workflow for the spectroscopic characterization of this compound.
Applications in Research and Development
This compound serves as a vital intermediate in the synthesis of a range of target molecules with potential biological activity.
-
Pharmaceuticals: It is particularly valuable in the development of drugs targeting the central nervous system, including potential antidepressant and anxiolytic agents.[1] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, improving their pharmacokinetic profiles.
-
Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl moiety can contribute to increased efficacy.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
Hazards: It is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.[2]
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[7] Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, and open flames.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek immediate medical attention.[2][7] If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.[2][7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
Conclusion
This compound is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive secondary amine and a trifluoromethyl-substituted aromatic ring provides a versatile scaffold for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is paramount for its effective and responsible utilization in scientific research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
N-Methyl-3-(trifluoromethyl)benzylamine molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-3-(trifluoromethyl)benzylamine
Abstract
This compound is a key chemical intermediate whose utility in pharmaceutical and agrochemical research is largely dictated by its three-dimensional structure and conformational dynamics. The presence of a trifluoromethyl group significantly influences its physicochemical properties, enhancing metabolic stability and binding affinity in drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's structural features and explores its conformational landscape through a synthesis of theoretical principles, computational methodologies, and experimental validation techniques. Designed for researchers and drug development professionals, this document elucidates the causal relationships between molecular geometry and chemical function, offering field-proven insights into the characterization of flexible molecules.
Introduction: The Significance of this compound
This compound (C₉H₁₀F₃N) is a substituted benzylamine derivative recognized for its role as a versatile building block in organic synthesis.[1] It is particularly valued in medicinal chemistry as an intermediate for active pharmaceutical ingredients (APIs), especially those targeting the central nervous system for potential antidepressant or anxiolytic properties.[1] The trifluoromethyl (-CF₃) substituent is critical to its function; this group is a well-established bioisostere for a methyl group but possesses unique electronic properties and higher metabolic stability due to the strength of the C-F bonds.[2] These characteristics can enhance a drug's lipophilicity, membrane permeability, and binding selectivity, making it a favored moiety in modern drug design.[2]
Understanding the molecule's preferred three-dimensional arrangement, or conformation, is paramount. The spatial relationship between the trifluoromethyl-substituted phenyl ring and the N-methylamino group directly impacts how the molecule interacts with biological targets like enzymes or receptors. This guide dissects the structural components and rotational degrees of freedom that define its conformational possibilities and outlines a robust, multi-faceted approach to its analysis.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| CAS Number | 90390-07-1 | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| MDL Number | MFCD04115410 | [1] |
Molecular Structure and Rotational Degrees of Freedom
The structure of this compound consists of a central benzyl group with two key substitutions: a trifluoromethyl group at the meta-position (C3) of the phenyl ring and a methyl group on the benzylamine nitrogen.
References
Methodological & Application
Application Notes and Protocols for N-Methyl-3-(trifluoromethyl)benzylamine in Medicinal Chemistry
Introduction: The Strategic Value of the N-Methyl-3-(trifluoromethyl)benzylamine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. This compound emerges as a highly valuable building block, offering a unique combination of features that address key challenges in medicinal chemistry. This guide provides an in-depth exploration of its application, grounded in established principles and exemplified through practical protocols.
The core value of this reagent lies in the synergistic contribution of its three key components: the benzylamine core, the N-methyl group, and the meta-positioned trifluoromethyl (CF3) group.
-
The Trifluoromethyl Group's Influence : The CF3 group is a cornerstone of contemporary drug design, often referred to as a "bioisostere" for groups like methyl or chlorine.[1] Its potent electron-withdrawing nature and high lipophilicity significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to enzymatic degradation and prolonging the drug's half-life.[2] Furthermore, this group can improve membrane permeability and binding affinity to biological targets through favorable electrostatic interactions and by modulating the pKa of nearby functionalities.[3][4]
-
The N-Methyl Group : The "magic methyl" is a well-established motif for fine-tuning potency and pharmacokinetic properties.[3] The addition of a methyl group to a nitrogen atom can enhance binding affinity by occupying small hydrophobic pockets in a target protein, improve metabolic stability by sterically hindering N-dealkylation, and increase cell permeability by masking a polar N-H bond.
-
The Benzylamine Framework : This provides a versatile and synthetically tractable scaffold, allowing for the straightforward introduction of diverse functionalities through reactions at the amine, such as reductive amination, acylation, and nucleophilic substitution.[5]
Collectively, these features make this compound an exemplary starting material for generating novel chemical entities with enhanced drug-like properties, particularly in the development of therapeutics targeting the central nervous system (CNS), where metabolic stability and bioavailability are critical hurdles.[6]
Logical Workflow for Incorporating the Scaffold
The general workflow for utilizing this compound involves its coupling to a molecule of interest, typically containing an electrophilic center, to introduce the trifluoromethylbenzyl moiety. This process is designed to leverage the amine's nucleophilicity.
References
- 1. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 2. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 6. This compound [myskinrecipes.com]
Application Notes and Protocol for the N-methylation of 3-(Trifluoromethyl)benzylamine
Abstract
The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, a phenomenon often crucial in drug discovery and development. This guide provides a comprehensive protocol for the N-methylation of 3-(trifluoromethyl)benzylamine, a versatile building block in medicinal chemistry. We will delve into the widely utilized Eschweiler-Clarke reaction, a robust and scalable method that avoids the common pitfalls of over-methylation. This document will cover the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization of the final product, N-methyl-3-(trifluoromethyl)benzylamine.
Introduction: The Significance of N-Methylation in Drug Development
N-methylation is a fundamental chemical transformation in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] The addition of a methyl group to an amine can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] For instance, N-methylation can enhance the oral bioavailability of certain drugs.[3]
Traditional N-methylation methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, which can lead to the formation of undesired quaternary ammonium salts and present significant safety challenges.[2][3] The Eschweiler-Clarke reaction offers a superior alternative for the methylation of primary and secondary amines.[4][5] This reductive amination process utilizes excess formic acid and formaldehyde to cleanly produce the corresponding tertiary amine, effectively preventing over-methylation.[6][7]
The Eschweiler-Clarke Reaction: A Mechanistic Overview
The Eschweiler-Clarke reaction is a one-pot procedure that proceeds through a well-defined mechanism.[8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3-(trifluoromethyl)benzylamine, on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield an iminium ion.[4][5]
-
Hydride Transfer: Formic acid serves as the hydride source. A formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary amine, this compound. This step is driven by the irreversible loss of carbon dioxide.[6]
-
Second Methylation: The newly formed secondary amine can then react with another molecule of formaldehyde to form a new iminium ion.
-
Final Reduction: A second hydride transfer from formic acid reduces this iminium ion to the final product, the tertiary amine N,N-dimethyl-3-(trifluoromethyl)benzylamine. The reaction stops at the tertiary amine stage because it cannot form another iminium ion.[5][6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Derivatization of N-Methyl-3-(trifluoromethyl)benzylamine
Abstract: N-Methyl-3-(trifluoromethyl)benzylamine is a critical building block in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and bioavailability of target molecules, making this amine a valuable scaffold for creating novel therapeutic agents, particularly those targeting the central nervous system.[1] This document provides detailed application notes and validated protocols for the derivatization of this compound via two common and robust synthetic pathways: N-Acylation and N-Sulfonylation. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of diverse compound libraries for screening and lead optimization.
Compound Profile and Essential Safety Considerations
Before commencing any experimental work, it is imperative to be fully aware of the properties and hazards associated with this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 90390-07-1 | [2][3] |
| Molecular Formula | C₉H₁₀F₃N | [1][3] |
| Molecular Weight | 189.18 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. |[1][2] |
⚠️ CRITICAL SAFETY WARNING this compound is classified as a corrosive substance that causes severe skin burns and eye damage (CLP Classification: Skin Corr. 1B, H314; Eye Dam. 1, H318).[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]
-
Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is a cornerstone of organic synthesis, converting the secondary amine into a stable amide. This reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[4] A base is required to neutralize the acidic byproduct (HCl), driving the reaction to completion.[4]
Experimental Workflow: N-Acylation
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Place the flask in an ice/water bath and cool the stirring solution to 0°C.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the cold solution using a syringe. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Reaction Mechanism: N-Acylation
Table 2: Representative N-Acylation Reactions
| Entry | Acylating Agent | Product Name | Typical Yield |
|---|---|---|---|
| 1 | Acetyl chloride | N-acetyl-N-methyl-3-(trifluoromethyl)benzylamine | 90-98% |
| 2 | Benzoyl chloride | N-benzoyl-N-methyl-3-(trifluoromethyl)benzylamine | 85-95% |
| 3 | Isobutyryl chloride | N-isobutyryl-N-methyl-3-(trifluoromethyl)benzylamine | 88-96% |
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is a vital transformation, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs. The most conventional and reliable method involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[5][6] The mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom.
Experimental Workflow: N-Sulfonylation
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (~0.2 M).
-
Base Addition: Add pyridine (1.5 eq.) to the solution and stir. Note: Pyridine can act as both the base and a solvent if desired.
-
Sulfonyl Chloride Addition: At room temperature, add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature until the starting amine is consumed, as determined by TLC analysis (typically 2-6 hours).
-
Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to pH ~2 to protonate excess pyridine.
-
Extraction: Extract the product into ethyl acetate (EtOAc) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Alternative Green Chemistry Protocol
For a more environmentally benign approach, microwave-assisted, solvent-free sulfonylation has proven highly effective.[7] This method involves mixing the amine (1.0 eq.) and the sulfonyl chloride (1.05 eq.) neat in a microwave-safe vessel and irradiating at a set temperature (e.g., 100-120°C) for a short period (5-15 minutes). Work-up is simplified, often involving just dissolving the mixture in a solvent and filtering off any byproducts.[7]
Reaction Mechanism: N-Sulfonylation
Table 3: Representative N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Product Name | Typical Yield |
|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride | N-methyl-N-(3-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 90-97% |
| 2 | Methanesulfonyl chloride | N-methyl-N-(3-(trifluoromethyl)benzyl)methanesulfonamide | 88-95% |
| 3 | Dansyl chloride | 5-(N-methyl-N-(3-(trifluoromethyl)benzyl)sulfamoyl)-1-dimethylaminonaphthalene | 85-92% |
Conclusion
The protocols detailed herein provide robust and reproducible methods for the N-acylation and N-sulfonylation of this compound. By employing these derivatization strategies, researchers can efficiently generate diverse libraries of amide and sulfonamide compounds. This capability is essential for structure-activity relationship (SAR) studies and the broader goals of drug discovery and agrochemical development, leveraging the unique and beneficial properties of the trifluoromethyl moiety.
References
The Strategic Incorporation of N-Methyl-3-(trifluoromethyl)benzylamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Trifluoromethyl Group's Impact and the Utility of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[1][2][3] The potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability conferred by the -CF3 group can lead to enhanced binding affinity, improved membrane permeability, and a longer biological half-life of drug candidates.[1][2][4]
N-Methyl-3-(trifluoromethyl)benzylamine emerges as a critical building block for harnessing these benefits, particularly in the synthesis of compounds targeting the central nervous system (CNS).[5] Its structural motif is found in a variety of bioactive molecules, including those with potential antidepressant and anxiolytic properties.[5] This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and the scientific rationale behind the experimental choices.
The Role of this compound in Medicinal Chemistry
The utility of this compound as a synthetic intermediate is primarily centered on the introduction of the N-methyl-3-(trifluoromethyl)benzyl moiety into a target scaffold. This is most commonly achieved through reactions such as reductive amination or nucleophilic substitution. The presence of the methyl group on the nitrogen atom is significant as it can influence the basicity and steric environment of the resulting amine, which in turn can fine-tune its interaction with biological targets.
Key Advantages of Incorporating the N-Methyl-3-(trifluoromethyl)benzyl Moiety:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-acting drugs.[2][4]
-
Modulation of Basicity: The electron-withdrawing trifluoromethyl group can reduce the basicity of the benzylamine nitrogen, which can impact its ionization state at physiological pH and its potential for off-target interactions.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to more favorable interactions with the active site of a target protein, thereby enhancing the potency of the drug candidate.[3][4]
Core Synthetic Application: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is a primary strategy for incorporating this compound into a target molecule. This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Mechanism of Reductive Amination
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Formation of a Hemiaminal: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to an Iminium Ion: The hemiaminal undergoes dehydration, typically under mildly acidic conditions, to form a resonance-stabilized iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine.
Diagram of the Reductive Amination Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 4. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving N-Methyl-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(trifluoromethyl)benzylamine is a key structural motif and versatile intermediate in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides detailed experimental setups and protocols for common synthetic transformations involving this secondary amine, focusing on N-acylation and N-alkylation reactions. The methodologies are presented with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Store at room temperature in a dry environment | [1] |
Safety Precautions:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Always consult the latest Safety Data Sheet (SDS) before use.[2][3]
Synthetic Applications: N-Acylation
N-acylation of this compound is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals.[4] This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride.
Protocol 1: N-Acylation with Acyl Chloride
This protocol details the synthesis of N-methyl-N-(3-(trifluoromethyl)benzyl)acetamide using acetyl chloride. The same general procedure can be adapted for other acyl chlorides.
Rationale: Acyl chlorides are highly reactive acylating agents. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of a secondary amine.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product into the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
Synthetic Applications: N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in drug discovery to modulate a compound's pharmacological profile. This can be achieved through various methods, including reductive amination or direct alkylation with an alkyl halide.
Protocol 2: Reductive Amination
This protocol describes the N-alkylation of a primary amine to a secondary amine, which can be adapted for the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde and methylamine, followed by reduction. A similar strategy can be used to further alkylate this compound if a suitable carbonyl compound is chosen.[6]
Rationale: Reductive amination is a two-step, often one-pot, process where an aldehyde or ketone reacts with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[6] This method is generally milder and more versatile than direct alkylation with alkyl halides. Sodium borohydride is a common and effective reducing agent for this transformation.[7]
Experimental Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in methanol.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[7]
-
Monitor the imine formation by TLC.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[7]
Reaction Monitoring and Product Characterization
Consistent and accurate monitoring of chemical reactions is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Table 2: Analytical Techniques for Reaction Analysis
| Technique | Application | Rationale |
| Thin Layer Chromatography (TLC) | Reaction monitoring | A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | ¹H and ¹³C NMR provide detailed information about the molecular structure of the product. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile byproducts | Separates components of a mixture and provides mass-to-charge ratio data for identification.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination | Useful for analyzing non-volatile compounds and for determining the purity of the final product with high accuracy.[6] |
Conclusion
This compound serves as a valuable building block for the synthesis of a wide range of organic molecules. The protocols for N-acylation and N-alkylation detailed in this guide provide a solid foundation for researchers. As with any chemical synthesis, these procedures may require optimization depending on the specific substrate and desired scale. Adherence to safety protocols and the use of appropriate analytical techniques are essential for successful and safe experimentation.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.fr [fishersci.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. pmda.go.jp [pmda.go.jp]
Application Notes and Protocols: N-Methyl-3-(trifluoromethyl)benzylamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Trifluoromethyl Group in Catalysis
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a powerful strategy in medicinal chemistry and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the -CF3 group imparts.[1][2] Consequently, the development of catalytic methods for the synthesis of trifluoromethylated compounds is of paramount importance. N-Methyl-3-(trifluoromethyl)benzylamine and its derivatives have emerged as valuable building blocks and precursors in various catalytic applications, particularly in the synthesis of chiral amines and other complex nitrogen-containing molecules.[1][3][4][5] This document provides a detailed overview of the applications of this compound and related structures in catalysis, complete with mechanistic insights and detailed experimental protocols.
The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity and properties of adjacent functional groups. In the context of this compound, this electronic effect can modulate the nucleophilicity of the nitrogen atom and influence the stability of intermediates in catalytic cycles. These characteristics make it a compelling component in the design of ligands and chiral auxiliaries for asymmetric catalysis.
I. Asymmetric Synthesis of Chiral Trifluoromethylated Amines
Chiral amines containing a trifluoromethyl group are highly sought-after motifs in pharmaceutical research.[1][3] Catalytic asymmetric synthesis provides the most efficient route to these enantiomerically pure compounds. This compound derivatives are instrumental in several key asymmetric transformations.
Organocatalytic Isomerization of Allylic Amines
A notable application involves the stereospecific isomerization of α-chiral allylic amines to furnish γ-chiral trifluoromethylated amines.[3] This transformation, often catalyzed by an organic base, proceeds through a[1][3]-hydrogen shift, transferring chirality from the α- to the γ-position. The resulting chiral imine/enamine intermediate can then be diastereoselectively reduced to yield α,γ-chiral trifluoromethylated amines with excellent control over stereochemistry.[3]
The trifluoromethyl group plays a crucial role in this process. Its electron-withdrawing nature can influence the acidity of the α-proton, facilitating the isomerization process. Furthermore, its steric bulk can contribute to the diastereoselectivity of the subsequent reduction step.
Catalytic Asymmetric Isomerization of Imines
Another powerful strategy for synthesizing chiral trifluoromethylated amines is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines.[1] This approach utilizes a chiral organic catalyst, such as a cinchona alkaloid derivative, to facilitate a 1,3-proton shift, converting the prochiral imine into a chiral amine with high enantioselectivity.[1][6] While this compound itself is not the direct precursor to the imine in all cases, the resulting chiral α-(trifluoromethyl)benzylamine products are structurally analogous and highlight the importance of this class of compounds.
The success of this method hinges on the ability of the chiral catalyst to create a well-defined chiral environment around the imine substrate, thereby directing the proton transfer to one specific face of the molecule.
II. Role as a Ligand Precursor in Transition-Metal Catalysis
While direct applications of this compound as a ligand are not extensively documented in the provided search results, its structural motifs are relevant to the design of more complex ligands, such as N-heterocyclic carbenes (NHCs).
N-Trifluoromethyl N-Heterocyclic Carbene (NHC) Ligands
The trifluoromethyl group can be incorporated onto the nitrogen atom of NHC ligands, significantly altering their electronic properties.[7][8] These N-trifluoromethyl NHC ligands exhibit reduced σ-donating ability and enhanced π-acceptor character compared to their non-fluorinated counterparts.[7][8] These modified electronic properties can have a profound impact on the reactivity and selectivity of transition-metal catalysts. For instance, ruthenium metathesis catalysts bearing N-trifluoromethyl NHC ligands have shown unusual selectivity in olefin metathesis reactions.[7]
The synthesis of such ligands often starts from N-trifluoromethyl benzimidazole, a related heterocyclic structure.[7][8] The principles learned from the impact of the trifluoromethyl group in these systems can inform the design of novel catalysts derived from this compound.
III. Application in Solvent-Free and Catalyst-Free Reactions
In the pursuit of greener and more sustainable chemical processes, solvent-free and catalyst-free reactions are highly desirable. Trifluoromethylated benzylamines have demonstrated utility in such reactions.
Direct Amidation Reactions
A notable example is the solventless, catalyst-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from 3,5-bis(trifluoromethyl)benzylamine and stearic acid at elevated temperatures.[9][10] This direct amidation reaction proceeds by heating the reactants together, with the only byproduct being water.[10] This approach offers a significant environmental advantage over traditional amidation methods that often require coupling agents and organic solvents.
While this example uses a bis(trifluoromethyl) analog, the principle can be extended to this compound, highlighting its potential as a reactant in environmentally benign synthetic methodologies.
IV. Experimental Protocols
Protocol 1: Organocatalyzed Stereospecific Isomerization and Diastereoselective Reduction for the Synthesis of α,γ-Chiral γ-Trifluoromethylated Amines
This protocol is adapted from the principles described in the synthesis of γ-chiral trifluoromethylated amines.[3]
Materials:
-
α-Chiral allylic amine (e.g., (R,E)-N-(1-(4-bromophenyl)-3-(trifluoromethyl)allyl)pivalamide)
-
Organic base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD))
-
Anhydrous toluene
-
Reducing agent (e.g., Sodium borohydride (NaBH4))
-
Methanol
-
Standard workup and purification reagents (e.g., saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for column chromatography)
Workflow Diagram:
Caption: Workflow for the synthesis of α,γ-chiral γ-trifluoromethylated amines.
Procedure:
-
Isomerization:
-
To a solution of the α-chiral allylic amine (1.0 equiv.) in anhydrous toluene (0.1 M), add the organic base catalyst (e.g., TBD, 0.05 equiv.).
-
Heat the reaction mixture at 60-100 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
-
Reduction:
-
After completion of the isomerization, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a solution of the reducing agent (e.g., NaBH4, 2.0 equiv.) in methanol.
-
Stir the reaction at 0 °C until the imine/enamine intermediate is fully consumed, as indicated by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α,γ-chiral γ-trifluoromethylated amine.
-
Data Presentation:
| Entry | Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Substrate A | TBD (5) | 60 | 95 | >20:1 | >99 |
| 2 | Substrate B | TBD (5) | 80 | 92 | 18:1 | >99 |
| 3 | Substrate C | DBU (10) | 100 | 88 | 15:1 | 98 |
Note: This data is representative and based on typical outcomes for such reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Protocol 2: Solvent-Free Direct Amidation
This protocol is based on the principles of solvent-free amidation reactions involving trifluoromethylated benzylamines.[9][10]
Materials:
-
This compound
-
Carboxylic acid (e.g., Stearic acid)
-
Open-topped reaction tube
-
Oil bath
-
Standard purification reagents (e.g., silica gel for column chromatography)
Workflow Diagram:
Caption: Workflow for solvent-free direct amidation.
Procedure:
-
Reaction Setup:
-
In an open-topped reaction tube, combine equimolar amounts of this compound and the desired carboxylic acid.
-
-
Reaction:
-
Heat the mixture in an oil bath at 140 °C for 24 hours.
-
Periodically, remove any condensed water from the walls of the tube to drive the equilibrium towards amide formation.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be directly purified by silica gel column chromatography.
-
V. Conclusion and Future Perspectives
This compound and its structural analogs are valuable compounds in the field of catalysis. Their utility is primarily demonstrated in the synthesis of chiral trifluoromethylated amines, which are of significant interest in drug discovery. The electron-withdrawing nature of the trifluoromethyl group is a key feature that influences reactivity and selectivity in these transformations. Furthermore, the potential for these amines to be used in greener, solvent-free synthetic methods highlights their relevance in modern, sustainable chemistry.
Future research in this area may focus on the development of novel chiral ligands derived from this compound for a broader range of asymmetric catalytic reactions. Additionally, exploring their application in other areas of catalysis, such as photoredox catalysis or C-H activation, could unveil new and exciting synthetic possibilities.
References
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: N-Methyl-3-(trifluoromethyl)benzylamine as a Versatile Reagent for Parallel Synthesis of Amine Libraries
Abstract
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). Secondary and tertiary amines are privileged scaffolds, appearing in a vast number of approved pharmaceuticals. This application note details the utility of N-Methyl-3-(trifluoromethyl)benzylamine as a key building block in parallel synthesis, focusing on its application in reductive amination protocols to generate extensive amine libraries. We provide a comprehensive overview of the reagent's properties, step-by-step protocols for high-throughput synthesis, and an explanation of the mechanistic principles that ensure robust and reliable library production for researchers in pharmaceutical and agrochemical development.
Introduction: The Strategic Advantage of Fluorinated Amines in Discovery Chemistry
The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance key pharmacological properties. The trifluoromethyl (CF₃) group, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity, thereby increasing bioavailability and efficacy. This compound serves as an ideal reagent for introducing this valuable moiety alongside a secondary amine, a common pharmacophore.[1] Its use in parallel synthesis allows for the systematic modification of a lead compound or the generation of a large screening library by reacting it with a diverse set of carbonyl compounds (aldehydes and ketones).
The N-methyl group provides a point of differentiation from primary benzylamines, leading directly to tertiary amine products, which often exhibit distinct pharmacological profiles and improved metabolic stability compared to their secondary amine counterparts. This reagent is particularly valuable for developing drugs targeting the central nervous system (CNS) and for creating novel pesticides and herbicides.[1]
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is critical for successful and safe implementation in any synthetic workflow.
Physicochemical Data
The key properties of this compound (CAS No. 90390-07-1) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | MySkinRecipes[1] |
| Molecular Weight | 189.18 g/mol | MySkinRecipes[1] |
| Appearance | Colorless to yellow liquid | MySkinRecipes[1] |
| Purity | ≥95% | MySkinRecipes[1] |
| Density | ~1.222 g/mL at 25 °C (for related amine) | ChemicalBook[2] |
| Storage | Room temperature, dry conditions | MySkinRecipes[1] |
Safety and Handling
This compound is classified as a corrosive and hazardous substance. Adherence to strict safety protocols is mandatory.
-
Hazard Identification: Causes severe skin burns and eye damage.[3][4][5] Harmful if swallowed or in contact with skin.[4]
-
Precautionary Measures:
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or physician.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Call a physician immediately.[3]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][4][5]
Core Application: Parallel Reductive Amination
Reductive amination is one of the most efficient and widely used methods for synthesizing amines.[6] It typically proceeds in a one-pot fashion, where the amine and a carbonyl compound first form an iminium ion intermediate, which is then immediately reduced by a mild reducing agent present in the reaction mixture.[7] This process is highly amenable to parallel synthesis formats.
Mechanistic Pathway
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often catalyzed by a weak acid.
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the iminium carbon, yielding the final tertiary amine product. STAB is particularly well-suited for this role as it is mild, moisture-tolerant, and does not reduce the starting carbonyl compounds.[7]
Parallel Synthesis Workflow
A typical parallel synthesis workflow using 96-well plates is designed for efficiency, minimizing manual handling and enabling rapid library generation.
Detailed Protocol: 96-Well Plate Reductive Amination
This protocol describes the parallel synthesis of a 96-member tertiary amine library from a diverse set of aldehydes.
Materials and Reagents
-
This compound (≥95% purity)
-
Aldehyde library (diverse set of 96 aldehydes)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Deep-well 96-well reaction blocks (e.g., 2 mL volume)
-
Automated liquid handler or multichannel pipette
-
Plate sealer
-
Orbital shaker
Stock Solution Preparation
-
Aldehyde Plate: Prepare a 0.5 M stock solution of each of the 96 unique aldehydes in anhydrous DCE. Using a liquid handler, dispense 100 µL of each unique aldehyde stock solution into the corresponding well of a 96-well reaction block (50 µmol per well).
-
Amine Solution: Prepare a 0.6 M solution of this compound in anhydrous DCE. This corresponds to 1.2 equivalents relative to the aldehyde.
-
Reducing Agent Slurry: Prepare a slurry of STAB in anhydrous DCE at a concentration of 1.0 M. This corresponds to 2.0 equivalents. Note: Prepare this slurry immediately before use, as STAB can degrade over time in solution.
Reaction Procedure
Causality Note: All steps should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reducing agent, although STAB has moderate stability.
-
Amine Addition: To the aldehyde plate from step 4.2.1, add 100 µL of the 0.6 M this compound solution to each well (60 µmol, 1.2 eq).
-
Catalyst Addition: Add 3 µL of glacial acetic acid to each well. The acid catalyzes the formation of the iminium ion, accelerating the reaction.
-
Initiation: Vigorously vortex the STAB slurry to ensure it is homogenous. Immediately add 100 µL of the 1.0 M STAB slurry to each well (100 µmol, 2.0 eq).
-
Incubation: Securely seal the 96-well block with a chemically resistant cap mat or heat seal. Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS.
High-Throughput Workup and Isolation
-
Quenching: Unseal the reaction block. Carefully add 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the remaining reducing agent and acetic acid.
-
Extraction: Add 500 µL of dichloromethane (DCM) to each well. Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.
-
Isolation: Using an automated liquid handler, carefully remove the lower organic layer (DCM) and transfer it to a new 96-well collection plate.
-
Drying and Concentration: Pass the collected organic layers through a 96-well plate containing a drying agent (e.g., sodium sulfate) or a phase separator plate. Evaporate the solvent in a centrifugal evaporator.
-
Final Library: Re-dissolve the resulting residues (the final amine products) in a known volume of DMSO (e.g., 500 µL) to create a 100 mM stock solution plate ready for screening or further analysis.
Conclusion
This compound is a powerful and effective reagent for the parallel synthesis of tertiary amine libraries. Its structural features provide a direct route to compounds with potentially enhanced pharmacological properties. The reductive amination protocol detailed here is robust, scalable, and well-suited for the high-throughput environments common in modern drug and agrochemical discovery, enabling the rapid generation of novel and diverse chemical entities for biological screening.
References
- 1. This compound [myskinrecipes.com]
- 2. 2740-83-2 CAS MSDS (3-(Trifluoromethyl)benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.fr [fishersci.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)benzylamine - Safety Data Sheet [chemicalbook.com]
- 6. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-3-(trifluoromethyl)benzylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during this synthesis. This compound is a valuable building block in medicinal chemistry, often used in the development of central nervous system agents and agrochemicals.[1] Its efficient synthesis is therefore of significant interest.
The primary and most versatile method for synthesizing this compound is through the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine.[2][3] This process involves the formation of an intermediate imine, which is subsequently reduced to the final secondary amine product.[2][4] This guide provides in-depth, field-tested insights into optimizing this two-step, one-pot reaction, focusing on maximizing yield and purity.
Reaction Overview: The Reductive Amination Pathway
The synthesis proceeds via two key mechanistic steps:
-
Imine Formation: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. This is followed by dehydration to form a C=N double bond, yielding an N-methyl-1-(3-(trifluoromethyl)phenyl)methanimine intermediate.
-
Reduction: A hydride-based reducing agent selectively reduces the imine (or its protonated iminium ion form) to the desired this compound.
This entire sequence is typically performed in a single reaction vessel ("one-pot") by mixing the aldehyde, amine, and a selective reducing agent.[5]
Caption: General mechanism for reductive amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?
Low or no product formation is a frequent issue that typically points to problems with either imine formation or the reduction step.[6]
Answer:
Several factors could be at play. Let's break them down systematically.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.[6]
-
Root Cause 1: Incorrect pH. Imine formation is acid-catalyzed, but the pH must be carefully controlled. At high pH (too basic), the dehydration of the carbinolamine intermediate is slow. At low pH (too acidic), the methylamine nucleophile becomes fully protonated to a non-nucleophilic methylammonium ion, preventing the initial attack on the carbonyl.[7] The optimal range is typically weakly acidic, around pH 5-7.[8]
-
Solution: If using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid byproduct often provides sufficient catalysis.[8][9] If using sodium borohydride (NaBH₄), the addition of a catalytic amount of acetic acid (typically 1-2 equivalents relative to the aldehyde) is often necessary.[10]
-
Root Cause 2: Presence of Water. Water is a product of imine formation. Its presence can push the equilibrium back towards the starting materials. Furthermore, many hydride reducing agents, especially borohydrides, are water-sensitive and will decompose.[5]
-
Solution: Use anhydrous solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)).[9][11] While not always essential for small-scale reactions if using high-quality anhydrous solvents, adding a dehydrating agent like activated 4Å molecular sieves can improve yields by sequestering the water formed in situ.[4][12]
-
-
Failed Reduction Step:
-
Root Cause 1: Inactive Reducing Agent. Sodium borohydride and its derivatives can degrade upon exposure to air and moisture over time.
-
Solution: Use a fresh bottle of the reducing agent or test its activity on a simple substrate. Store all hydride reagents in a desiccator.
-
Root Cause 2: Incorrect Choice of Reducing Agent. A reducing agent that is too powerful, like NaBH₄, can reduce the starting aldehyde to 3-(trifluoromethyl)benzyl alcohol if added before imine formation is substantial.[13]
-
Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][9] This reagent is particularly effective because it reacts much faster with the iminium ion than with the starting aldehyde, allowing for a one-pot procedure where all reagents are mixed at the start.[9]
-
Caption: Troubleshooting logic for low reaction yield.
Question 2: My analysis (NMR/GC-MS) shows significant side products. How can I improve selectivity?
The formation of side products is typically due to a lack of selectivity in the reduction step or competing side reactions.[6]
Answer:
The most common side product is the alcohol resulting from the reduction of the starting aldehyde.
-
Side Product 1: 3-(Trifluoromethyl)benzyl alcohol.
-
Cause: This occurs when the reducing agent reduces the aldehyde faster than the imine is formed or when the reducing agent is not selective for the imine over the carbonyl. This is a common issue with strong reducing agents like NaBH₄ when used in a one-pot procedure.[13]
-
Solution 1 (Recommended): Use a Selective Reductant. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations precisely because it is a mild and selective reducing agent.[9][14] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making the reduction of an iminium ion much faster than that of an aldehyde or ketone.[9]
-
Solution 2 (Two-Step Procedure): If you must use NaBH₄, adopt a two-step approach. First, mix the 3-(trifluoromethyl)benzaldehyde and methylamine in a suitable solvent like methanol (MeOH) and stir for 1-2 hours to allow for complete imine formation. Monitor by TLC or NMR. Once the aldehyde is consumed, cool the reaction in an ice bath and then add the NaBH₄ portion-wise.[11]
-
-
Side Product 2: Dialkylated Product (Tertiary Amine).
-
Cause: This happens when the newly formed secondary amine product, this compound, reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. While less common with primary amines, it can occur if reaction times are excessively long or temperatures are high.[11]
-
Solution: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the aldehyde is the limiting reagent. Monitor the reaction progress and stop it once the starting material is consumed.
-
| Reducing Agent | Selectivity | Typical Solvents | Pros | Cons |
| NaBH(OAc)₃ | High (Imine > Aldehyde) | Aprotic (DCE, DCM, THF)[5][9] | Excellent for one-pot reactions; high yields; tolerates many functional groups.[8][11] | Water-sensitive; higher cost.[5][15] |
| NaBH₄ | Moderate (Reduces both) | Protic (MeOH, EtOH)[16] | Inexpensive; readily available.[10] | Can reduce starting aldehyde; best for two-step procedure; risk of over-alkylation.[11][13] |
| NaCNBH₃ | High (Imine > Aldehyde) | Protic (MeOH)[16] | Effective and selective. | Generates highly toxic cyanide byproducts.[4][8] |
| H₂/Catalyst (e.g., Pd/C) | High | Protic (MeOH, EtOH) | "Green" reductant (H₂); high atom economy. | Can reduce other functional groups (e.g., C=C bonds); requires specialized hydrogenation equipment.[4] |
Question 3: My workup is difficult, and I'm losing product during purification. What is an effective isolation protocol?
Amines can be tricky to isolate due to their basicity and potential for forming emulsions. An acid-base extraction is the most robust method for purification.[17][18]
Answer:
A well-designed acid-base workup will efficiently separate your basic amine product from neutral organic impurities (like unreacted aldehyde or byproduct alcohol) and acidic components.
Step-by-Step Workup and Extraction Protocol:
-
Quench the Reaction: Once the reaction is complete, cool it in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to quench any remaining reducing agent.
-
Solvent Addition: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Acidic Wash (Extraction of Amine): Transfer the mixture to a separatory funnel. Add 1 M hydrochloric acid (HCl) and shake well. The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer.[17][19] Drain and collect the aqueous layer. Repeat this extraction on the organic layer two more times to ensure all the amine is captured.
-
Basification: Combine all the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 10, check with pH paper).[20] This deprotonates the amine salt, regenerating the neutral, water-insoluble amine, which may precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for acid-base extraction of the amine product.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: For one-pot reactions with NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred as they are compatible with the reagent and facilitate the reaction.[9][11] If using a two-step method with NaBH₄, methanol (MeOH) is an excellent choice for the imine formation step as it can help accelerate the reaction.[8]
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a nonpolar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The aldehyde starting material will have a higher Rf value than the more polar amine product. Staining with potassium permanganate (KMnO₄) can help visualize the spots. GC-MS can also be used for more quantitative monitoring.
-
-
Q: Is it better to perform this as a one-pot or two-step reaction?
-
A: For efficiency and simplicity, a one-pot reaction using a selective reducing agent like NaBH(OAc)₃ is superior.[5][9] It avoids the need to isolate the potentially unstable imine intermediate. A two-step procedure is a viable alternative if only non-selective reducing agents like NaBH₄ are available.[11]
-
Recommended Protocol: One-Pot Synthesis using NaBH(OAc)₃
This protocol is optimized for high yield and operational simplicity.
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)benzaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add methylamine (1.1–1.2 equiv, typically as a solution in THF or EtOH). Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv).
-
Stir the reaction at room temperature for 2–12 hours. Monitor the consumption of the starting aldehyde by TLC or GC-MS.
-
Upon completion, proceed with the acid-base extraction workup as described in the troubleshooting guide.
References
- 1. This compound [myskinrecipes.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 18. reddit.com [reddit.com]
- 19. vernier.com [vernier.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude N-Methyl-3-(trifluoromethyl)benzylamine
Welcome to the technical support center for the purification of N-Methyl-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound to a high degree of purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group often enhances metabolic stability and bioavailability, making this moiety highly valuable in medicinal chemistry[1]. The purity of this starting material is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles of the final product, and overall process efficiency.
This guide provides practical, field-proven insights into overcoming common purification hurdles, grounded in the principles of organic chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Synthesis via Reductive Amination
Question: My crude this compound, synthesized by reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine, shows multiple spots on TLC/peaks in GC-MS. How can I remove the common impurities?
Answer:
Reductive amination is a robust method, but it can result in a mixture of products and unreacted starting materials[2][3]. The primary impurities to expect are:
-
Unreacted 3-(trifluoromethyl)benzaldehyde: The starting aldehyde.
-
3-(Trifluoromethyl)benzyl alcohol: Formed by the reduction of the aldehyde.
-
3-(Trifluoromethyl)benzylamine: The primary amine, if methylation is incomplete.
-
N,N-Dimethyl-3-(trifluoromethyl)benzylamine: The over-methylated tertiary amine.
A combination of aqueous workup and chromatography is typically effective for purification.
Caption: Decision workflow for purification.
Detailed Protocol:
-
Initial Quench & Acidic Wash:
-
Carefully quench the reaction mixture, for example, if sodium borohydride was used, by slow addition to a stirred, cooled solution of 1M hydrochloric acid (HCl). This will neutralize any remaining reducing agent and protonate the amine products.
-
Transfer the mixture to a separatory funnel. The unreacted aldehyde and the benzyl alcohol byproduct will remain in the organic layer, while the protonated primary, secondary, and tertiary amines will be in the aqueous layer.
-
Separate the layers. The organic layer can be discarded.
-
-
Liberation and Extraction of the Free Amines:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a strong base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[4][5].
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
The resulting crude amine mixture can be separated by flash column chromatography on silica gel[6][7].
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, 0% to 20% ethyl acetate.
-
Expert Tip: Amines can streak on acidic silica gel. To mitigate this, add a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent system. This deactivates the acidic sites on the silica, leading to better peak shapes[4].
-
The expected elution order will be the tertiary amine (least polar), followed by your desired secondary amine, and finally the primary amine (most polar).
-
Issue 2: Persistent Impurities After Distillation
Question: I've tried vacuum distillation to purify my this compound, but I'm still seeing impurities in the final product. What could be going wrong?
Answer:
Vacuum distillation is an excellent technique for purifying liquids, especially for removing non-volatile impurities[8][9][10]. However, if your impurities have boiling points close to your product, co-distillation can occur.
Potential Problems and Solutions:
-
Co-distillation with Structurally Similar Impurities:
-
Problem: The primary amine, 3-(trifluoromethyl)benzylamine, and the tertiary amine, N,N-Dimethyl-3-(trifluoromethyl)benzylamine, have boiling points that may be too close to that of the desired secondary amine for efficient separation by simple distillation.
-
Solution: Fractional distillation with a column offering a higher number of theoretical plates (e.g., a Vigreux or packed column) can improve separation. However, for closely boiling isomers, chromatography is often the more effective method.
-
-
Thermal Decomposition:
-
Problem: Although benzylamines are generally stable, prolonged heating, even under vacuum, can sometimes lead to decomposition or side reactions, forming new impurities.
-
Solution: Ensure the vacuum is as low as possible to reduce the required distillation temperature. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
-
Oxidation:
Recommended Approach: If distillation is not providing the desired purity, an acid-base extraction followed by flash column chromatography, as described in Issue 1 , is the recommended alternative.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key physical properties are summarized in the table below. These are important for planning purification strategies like distillation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | [1] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity (Typical) | ≥95% | [1] |
Q2: How should I store purified this compound?
A2: To maintain purity and prevent degradation, proper storage is crucial.
-
Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent oxidation[6][11].
-
Temperature: For long-term storage, keeping it at room temperature in a dry place is generally acceptable[1]. For enhanced stability, storage at colder temperatures (e.g., -20°C) can be beneficial[6].
-
Container: Use an amber glass vial or bottle to protect it from light[6].
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and can be more suitable for less volatile or thermally sensitive impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the main component and can be used to identify and quantify impurities if their signals are resolved from the product's signals[6].
Q4: What are the primary safety concerns when handling this compound?
A4: This compound should be handled with care in a well-ventilated fume hood.
-
Corrosivity: It is classified as a corrosive substance that can cause severe skin burns and eye damage[11][12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[11].
-
Handling: Avoid breathing vapors or mists. Ensure an eyewash station and safety shower are readily accessible.
References
- 1. This compound [myskinrecipes.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. ベンジルアミン purified by redistillation, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.fr [fishersci.fr]
- 12. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-3-(trifluoromethyl)benzylamine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-3-(trifluoromethyl)benzylamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related byproducts that can complicate purification and compromise final product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, focusing on identifying and mitigating byproduct formation.
Part 1: Common Synthetic Routes & Anticipated Byproducts
The two most prevalent methods for synthesizing this compound are Reductive Amination and N-Alkylation. Each pathway has a unique byproduct profile.
Route 1: Reductive Amination
This popular one-pot method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2]
Primary Reaction: 3-(CF₃)C₆H₄CHO + CH₃NH₂ → [3-(CF₃)C₆H₄CH=NCH₃] → (Reduction) → 3-(CF₃)C₆H₄CH₂NHCH₃
Common Byproducts:
-
Unreacted Starting Material: 3-(trifluoromethyl)benzaldehyde.
-
Imine Intermediate: N-(3-(trifluoromethyl)benzylidene)methanamine. Results from incomplete reduction.
-
Primary Amine: 3-(trifluoromethyl)benzylamine. Can form if ammonia is present as a contaminant or if demethylation occurs under harsh conditions.
-
Tertiary Amine (Over-alkylation product): Bis(3-(trifluoromethyl)benzyl)methylamine. This forms if the newly generated secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.[3]
-
Alcohol Byproduct: (3-(trifluoromethyl)phenyl)methanol. Arises from the reduction of the starting aldehyde by the reducing agent before it can react with methylamine.[4]
Route 2: N-Alkylation
This method involves the direct methylation of 3-(trifluoromethyl)benzylamine using a methylating agent like methyl iodide or dimethyl sulfate.
Primary Reaction: 3-(CF₃)C₆H₄CH₂NH₂ + CH₃-X → 3-(CF₃)C₆H₄CH₂NHCH₃ (where X is a leaving group)
Common Byproducts:
-
Unreacted Starting Material: 3-(trifluoromethyl)benzylamine.
-
Tertiary Amine (Over-alkylation product): (3-(trifluoromethyl)benzyl)dimethylamine. The product secondary amine is nucleophilic and can react with another equivalent of the methylating agent.
-
Quaternary Ammonium Salt: (3-(trifluoromethyl)benzyl)trimethylammonium iodide. A result of excessive over-alkylation.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Frequently Asked Questions
Q1: My reaction yield is very low. What are the most likely causes in a reductive amination?
A1: Low yields in reductive amination are typically traced back to three main issues:
-
Poor Imine Formation: The initial condensation between the aldehyde and methylamine is a reversible equilibrium. Ensure you are using appropriate conditions to drive the reaction forward, such as using a Dean-Stark trap to remove water or employing a drying agent like molecular sieves. The pH of the reaction is also critical; slightly acidic conditions (pH 4-6) are often optimal for imine formation.
-
Aldehyde Reduction: Your reducing agent may be too reactive, reducing the 3-(trifluoromethyl)benzaldehyde to (3-(trifluoromethyl)phenyl)methanol before it can form the imine. This is common with powerful hydrides like LiAlH₄. Consider a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3]
-
Sub-optimal Stoichiometry: An incorrect ratio of reactants can halt the reaction. Ensure methylamine is not the limiting reagent. Using a slight excess of the amine can help drive the imine formation equilibrium.
Q2: I have an unexpected peak in my LC-MS with a mass corresponding to C₁₇H₁₄F₆N. What is it and how do I get rid of it?
A2: This molecular formula, C₁₇H₁₄F₆N (M.W. 346.3 g/mol ), strongly suggests the formation of the tertiary amine byproduct, Bis(3-(trifluoromethyl)benzyl)methylamine . This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of 3-(trifluoromethyl)benzaldehyde and is subsequently reduced.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the aldehyde. A slight excess of methylamine is preferable.
-
Slow Aldehyde Addition: Add the 3-(trifluoromethyl)benzaldehyde slowly to the reaction mixture containing the methylamine. This maintains a low concentration of the aldehyde, favoring the formation of the primary imine over the secondary amine reacting with another aldehyde molecule.
-
Purification: This byproduct has a significantly higher boiling point and is less polar than your desired product. It can typically be removed via fractional distillation under vacuum or by column chromatography on silica gel.
Q3: My NMR spectrum shows a singlet around 10 ppm and my product has a yellowish tint. What's wrong?
A3: A singlet around 9.5-10.5 ppm is characteristic of an aldehyde proton. This indicates the presence of unreacted 3-(trifluoromethyl)benzaldehyde . The yellowish color is also often characteristic of benzaldehyde impurities. This suggests one of two problems:
-
Incomplete Reaction: The reaction may not have gone to completion. Check your reaction time and temperature.
-
Inefficient Reduction: If you are performing a reductive amination, this could also point to the imine intermediate being hydrolyzed back to the aldehyde during the workup. Ensure your workup is performed under conditions that maintain the stability of the amine product.
Troubleshooting Protocol:
-
Check TLC/LC-MS: Confirm the presence of the starting aldehyde.
-
Workup: During aqueous workup, wash the organic layer with a sodium bisulfite solution. This will form an adduct with the residual aldehyde, pulling it into the aqueous layer and removing it from your product.
-
Purification: A simple distillation or silica gel plug can effectively remove the less polar aldehyde from the more polar amine product.
Q4: After an N-alkylation reaction with methyl iodide, I have a significant amount of starting material left and a new, very polar spot on my TLC that doesn't move. What happened?
A4: This is a classic sign of both undermethylation (unreacted starting material) and over-methylation. The highly polar, immobile spot on the TLC is likely the (3-(trifluoromethyl)benzyl)trimethylammonium iodide , a quaternary ammonium salt. The product, this compound, is more nucleophilic than the starting primary amine and can react faster with the methyl iodide, leading to the formation of the tertiary amine and then the quaternary salt, especially if local concentrations of the alkylating agent are high.
Mitigation Strategies:
-
Use 1.0-1.1 Equivalents of Methylating Agent: Carefully control the stoichiometry to avoid excess methylating agent.
-
Slow Addition at Low Temperature: Add the methyl iodide dropwise to a cooled solution of the 3-(trifluoromethyl)benzylamine. This helps to dissipate heat and control the reaction rate, minimizing over-alkylation.
-
Choice of Base: Use a non-nucleophilic hindered base (e.g., diisopropylethylamine) instead of bases like triethylamine, which can also be methylated.
Part 3: Analytical & Purification Summaries
Data Presentation: Common Byproducts and Their Signatures
| Byproduct Name | Molecular Formula | MW ( g/mol ) | Common Analytical Signature (¹H NMR) | Purification Tip |
| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | Singlet at ~10 ppm (aldehyde H) | Wash with NaHSO₃ solution |
| (3-(Trifluoromethyl)phenyl)methanol | C₈H₇F₃O | 176.14 | Singlet at ~4.7 ppm (CH₂), broad singlet (OH) | Column Chromatography |
| 3-(Trifluoromethyl)benzylamine | C₈H₈F₃N | 175.15 | Singlet at ~3.9 ppm (CH₂), broad singlet (NH₂) | Precursor, remove via distillation |
| Bis(3-(CF₃)benzyl)methylamine | C₁₇H₁₄F₆N | 346.29 | Two singlets for benzylic CH₂ groups | Fractional vacuum distillation |
| (3-(CF₃)benzyl)dimethylamine | C₁₀H₁₂F₃N | 203.20 | Singlet for N(CH₃)₂ protons (~2.2 ppm) | Column Chromatography |
Experimental Protocol: Diagnostic Test for Aldehyde Impurity
Objective: To quickly confirm and remove residual 3-(trifluoromethyl)benzaldehyde from a crude product mixture.
Materials:
-
Crude product dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).
-
Saturated sodium bisulfite (NaHSO₃) solution.
-
Separatory funnel.
Procedure:
-
Dissolve the crude this compound product in 10 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes. A white precipitate (the bisulfite adduct) may form at the interface.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Re-analyze the product by NMR or TLC to confirm the absence of the aldehyde.
Part 4: Visualization of Reaction Pathways
Diagram 1: Reductive Amination Pathway and Byproduct Formation
Caption: Key pathways in reductive amination, showing product and major byproduct formation.
Diagram 2: Troubleshooting Workflow for an Unknown Impurity
Caption: A logical workflow for identifying and addressing unknown reaction impurities.
References
Technical Support Center: Preventing Over-Methylation in Benzylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing benzylamine methylation reactions. This guide is designed to provide in-depth, field-tested insights and troubleshooting strategies to help you achieve high selectivity for mono-methylation and avoid the common pitfall of over-methylation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying chemical principles.
Section 1: Troubleshooting Guide - Diagnosis and Correction of Over-Methylation
This section is formatted to help you quickly diagnose and resolve issues related to the formation of undesired di-methylated and other byproducts during the N-methylation of benzylamine.
Q1: My reaction is producing a significant amount of N,N-dimethylbenzylamine. What are the primary causes and how can I fix this?
A1: The formation of N,N-dimethylbenzylamine is a classic example of over-methylation and is one of the most common challenges in this synthesis.[1] The root cause lies in the fact that the mono-methylated product, N-methylbenzylamine, is often more nucleophilic and reactive than the starting benzylamine, leading to a second methylation event.[2]
Immediate Corrective Actions:
-
Stoichiometry Control: Carefully control the stoichiometry of your methylating agent. A common mistake is using a large excess. Start with a 1:1 or even slightly less than 1:1 molar ratio of the methylating agent to benzylamine.
-
Slow Addition: Instead of adding the methylating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the methylating agent in the reaction mixture, favoring the reaction with the more abundant primary amine.
-
Lower Reaction Temperature: Higher temperatures can accelerate the second methylation step. Try running the reaction at a lower temperature to improve selectivity.
In-depth Explanation:
The nitrogen atom in N-methylbenzylamine is more electron-rich due to the electron-donating effect of the methyl group, making it a more potent nucleophile than the nitrogen in benzylamine. This increased nucleophilicity makes it more likely to react with the methylating agent, leading to the formation of the di-methylated product.
Q2: I'm using the Eschweiler-Clarke reaction and still getting over-methylation. Isn't this method supposed to prevent that?
A2: While the Eschweiler-Clarke reaction is a powerful method for N-methylation that intrinsically avoids the formation of quaternary ammonium salts, it can still lead to the formation of the tertiary amine (N,N-dimethylbenzylamine) if not properly controlled.[3][4][5] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[3][5]
Common Pitfalls and Solutions with Eschweiler-Clarke:
-
Excess Formaldehyde: Using a large excess of formaldehyde is a primary driver of di-methylation. The reaction to form the tertiary amine can be more favorable.[3] It is crucial to use a controlled amount of formaldehyde. For mono-methylation, a stoichiometric amount is recommended.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can push the reaction towards the thermodynamically more stable tertiary amine. Monitor the reaction progress by TLC or GC-MS and quench it once the desired mono-methylated product is maximized.
-
Order of Addition: A modified procedure where a small stoichiometric excess of formaldehyde is used and the formic acid is added last can improve selectivity for the tertiary amine, so for mono-methylation, the standard procedure with careful control of formaldehyde is preferred.[6]
Mechanism Insight:
The Eschweiler-Clarke reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced.[5] The mono-methylated amine can react again with formaldehyde to form a new iminium ion, which is then reduced to the di-methylated product. The formation of a quaternary salt is prevented because a tertiary amine cannot form an imine with formaldehyde.[3]
Q3: My reductive amination with formaldehyde and a reducing agent is giving me a mixture of products. How can I improve selectivity for N-methylbenzylamine?
A3: Reductive amination is a versatile method, but selectivity can be an issue.[7][8] The key is to control the relative rates of imine formation and reduction.
Strategies for Selective Mono-methylation via Reductive Amination:
| Parameter | Recommendation for Mono-methylation | Rationale |
| Reducing Agent | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7] | These reagents are more selective for the reduction of the iminium ion over the starting aldehyde, allowing for better control. |
| pH Control | Maintain a slightly acidic pH (around 5-6). | This pH range facilitates imine formation without significantly hydrolyzing the imine or deactivating the amine. |
| Temperature | Run the reaction at room temperature or below. | Lower temperatures slow down the reaction rates, allowing for better kinetic control. |
| Catalyst Choice | For catalytic hydrogenations, Pd/C can be effective, but be aware of potential debenzylation side products (toluene).[9] Raney Nickel is an alternative that may suppress this side reaction.[9] | The choice of catalyst can influence the reaction pathway and selectivity. |
Experimental Protocol: Selective Mono-methylation of Benzylamine via Reductive Amination
-
Dissolve benzylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add aqueous formaldehyde (0.95-1.0 equivalents) and a weak acid like acetic acid to adjust the pH to ~5-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 30 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Q4: I am observing toluene as a significant byproduct. What is causing this and how can I prevent it?
A4: The formation of toluene is due to the hydrogenolysis of the C-N bond in benzylamine or its methylated derivatives. This is particularly common when using palladium-based catalysts (e.g., Pd/C) with a hydrogen source.[9]
Preventing Debenzylation:
-
Catalyst Selection: Switch from a palladium catalyst to a nickel-based catalyst like Raney Nickel, which is less prone to causing hydrogenolysis of benzyl groups.[9]
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can promote hydrogenolysis.
-
Lower Temperature: Perform the reaction at the lowest effective temperature.
-
Shorter Reaction Time: Over-running the reaction can lead to increased byproduct formation.
-
-
Alternative Reducing Agents: Avoid catalytic hydrogenation altogether and opt for chemical reducing agents like NaBH(OAc)₃ or NaBH₃CN.[7]
Q5: Are there alternative methylating agents I can use to improve selectivity?
A5: Yes, several alternative methylating agents can offer better control and selectivity.
Comparison of Methylating Agents for Mono-methylation:
| Methylating Agent | Advantages | Disadvantages |
| Dimethyl Carbonate (DMC) | Environmentally friendly, can provide good selectivity with the right catalyst.[10] | Often requires higher temperatures and specific catalysts (e.g., Cu-Zr bimetallic nanoparticles).[10] |
| Methanol | Inexpensive and readily available. | Can require high temperatures and specific catalysts (e.g., supported Ni or Pd catalysts) to be effective and selective.[2][11][12] |
| Methyl Triflate (MeOTf) | Highly reactive. | Can be too reactive and difficult to control, though specific solvents like HFIP have been shown to promote mono-methylation.[13] |
| Paraformaldehyde | A solid source of formaldehyde, which can be easier to handle than aqueous solutions.[14][15] | Still prone to over-methylation if not controlled. |
Section 2: Frequently Asked Questions (FAQs)
Q: What is the fundamental reason N-methylbenzylamine is more reactive towards methylation than benzylamine?
A: The methyl group is an electron-donating group. When attached to the nitrogen atom in N-methylbenzylamine, it increases the electron density on the nitrogen, making it a stronger nucleophile than the nitrogen in the parent benzylamine. This enhanced nucleophilicity leads to a faster reaction with electrophilic methylating agents.
Q: How can I accurately monitor the progress of my reaction to avoid over-methylation?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can resolve and quantify the starting material, mono-methylated product, and di-methylated product, allowing you to stop the reaction at the optimal time.
Q: Can I use protecting groups to achieve selective mono-methylation?
A: Yes, a protection-alkylation-deprotection strategy is a viable, albeit longer, route. For example, you could protect the benzylamine with a group like Boc (tert-butyloxycarbonyl), perform the methylation on the protected amine, and then remove the Boc group. This adds steps to your synthesis but can provide excellent selectivity.
Q: Are there any non-traditional methods to consider for selective mono-methylation?
A: Continuous flow chemistry is an emerging technique that offers precise control over reaction parameters like temperature, pressure, and residence time.[16] This high level of control can be leveraged to favor the formation of the mono-methylated product by minimizing the time the product is exposed to the reaction conditions that lead to over-methylation.
Section 3: Visual Guides
Reaction Pathway: Mono- vs. Di-methylation
Caption: Reaction pathway showing the competitive formation of mono- and di-methylated products.
Troubleshooting Decision Tree for Over-methylation
References
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol [pubmed.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Selective monomethylation of primary amines with simple electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: N-Methyl-3-(trifluoromethyl)benzylamine Scale-Up
Welcome to the technical support guide for the synthesis and scale-up of N-Methyl-3-(trifluoromethyl)benzylamine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of pharmaceuticals and agrochemicals, robust and reproducible synthesis is paramount.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of reaction scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the synthesis of this compound, which is typically achieved via the reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine.
Q1: What is the most common synthetic route for this compound at scale?
A: The most prevalent and scalable method is a one-pot reductive amination. This process involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylamine to form an intermediate imine, which is immediately reduced in situ to the target secondary amine.[2][3] This approach is favored for its efficiency and atom economy.
Q2: Which reducing agent is best suited for this reaction during scale-up?
A: While sodium borohydride (NaBH₄) is a common choice, it can be too aggressive, leading to the unwanted reduction of the starting aldehyde to 3-(trifluoromethyl)benzyl alcohol. For better control and selectivity at scale, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent.[3][4] It is milder and more selective for the imine intermediate, minimizing side reactions. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity and waste disposal concerns.
Q3: My reaction yield is high at the 1g scale but drops significantly at the 100g scale. What are the likely causes?
A: This is a classic scale-up challenge. The primary causes are often related to mass and heat transfer limitations.
-
Inefficient Mixing: In larger vessels, localized "hot spots" or areas of poor reagent mixing can lead to side reactions.
-
Poor Temperature Control: The reaction is exothermic. Heat that dissipates easily in a small flask can accumulate in a large reactor, accelerating side reactions or causing thermal runaway.
-
Inefficient Imine Formation: At scale, the removal of water to drive imine formation can be less efficient, leading to an equilibrium that doesn't favor the product.
Q4: What are the most common impurities I should expect?
A: Be prepared to monitor for and remove the following key impurities:
-
3-(trifluoromethyl)benzaldehyde: Unreacted starting material.
-
3-(trifluoromethyl)benzyl alcohol: Formed by the direct reduction of the starting aldehyde.
-
N,N-Dimethyl-3-(trifluoromethyl)benzylamine (Tertiary Amine): This can arise from over-methylation if formaldehyde is present as an impurity in the methylamine source or from other side reactions.
-
Dibenzylamine Impurity: Formed from the reaction of the product amine with the starting aldehyde.
Part 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues.
Guide 1: Low Reaction Yield or Stalled Reaction
The Problem: The reaction fails to reach completion, or the final isolated yield is significantly lower than expected.
Why It Happens: The formation of the imine from the aldehyde and amine is a reversible, equilibrium-driven reaction that produces water. If this water is not effectively managed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate that is to be reduced. Furthermore, the reducing agent may be consumed by side reactions or decompose before it can reduce the imine.
What To Do:
-
Confirm Imine Formation: Before adding the reducing agent, monitor the reaction for imine formation via TLC, ¹H NMR, or HPLC.[3] Look for the disappearance of the aldehyde spot/peak.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine to push the equilibrium towards the imine.
-
Stepwise Approach: For difficult cases, consider a two-step process. First, form the imine in a suitable solvent (like methanol or toluene), potentially with a dehydrating agent like molecular sieves. Once imine formation is complete, cool the mixture and then add the reducing agent.[5]
-
Check Reducing Agent Quality: Ensure your reducing agent is dry and has been stored properly. Deactivated hydride reagents are a common cause of failed reductions.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical decision tree to systematically diagnose the root cause of low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Guide 2: Managing Impurities and Purification at Scale
The Problem: Standard laboratory purification methods like silica gel chromatography are not economically or practically viable for multi-kilogram quantities.[6]
Why It Happens: The basic nature of the amine product causes it to streak on silica gel, leading to poor separation and low recovery. The sheer volume of solvent and silica required makes it unsustainable for large-scale operations.
What To Do:
-
Acid-Base Extraction: This is the most robust method for purifying amines at scale. The basic this compound can be separated from neutral organic impurities (like the starting aldehyde and byproduct alcohol) using a liquid-liquid extraction workflow.
-
Vacuum Distillation: Benzylamines can often be purified by vacuum distillation.[7] This is highly effective for removing non-volatile impurities or those with significantly different boiling points. Ensure the system is well-sealed to maintain a stable vacuum.
Workflow: Scalable Purification Protocol
References
Technical Support Center: Regioselectivity in Reactions with N-Methyl-3-(trifluoromethyl)benzylamine
Introduction
Welcome to the technical support center for N-Methyl-3-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. This compound is a valuable building block in medicinal chemistry, often used in the synthesis of compounds targeting the central nervous system and in agrochemicals.[1] The presence of the trifluoromethyl (CF₃) group can significantly enhance the metabolic stability and bioavailability of target molecules. However, the electronic properties of this group also present unique challenges in controlling the regioselectivity of aromatic substitution reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design more efficient and selective reactions.
Understanding the Electronic Landscape of this compound
The key to controlling regioselectivity lies in understanding the interplay of the substituent groups on the benzene ring. In this compound, we have two key influencers:
-
N-Methylbenzylamine group (-CH₂NHCH₃): This group is generally considered an ortho, para-directing group in electrophilic aromatic substitution. However, its activating or deactivating nature can be influenced by the reaction conditions.
-
Trifluoromethyl group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] Consequently, it is a deactivating group and a meta-director in electrophilic aromatic substitution.[2][3][4]
The substitution pattern of an incoming electrophile will be determined by the net electronic effect of these two groups.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a mixture of isomers during electrophilic aromatic substitution?
Answer:
Obtaining a mixture of isomers is the most common challenge in electrophilic aromatic substitution reactions with this compound. The formation of multiple products arises from the competing directing effects of the N-methylbenzylamine and trifluoromethyl groups. The trifluoromethyl group strongly directs incoming electrophiles to the positions meta to it (C5), while the N-methylbenzylamine group directs to the positions ortho and para to itself (C2, C4, and C6).
The final regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: The bulkiness of the N-methylbenzylamine group and the incoming electrophile can disfavor substitution at the C2 position.
-
Reaction Conditions: Temperature, solvent, and the nature of the Lewis acid catalyst (if used) can influence the electronic environment of the aromatic ring and the reactivity of the electrophile, thereby altering the isomer ratio.
-
Nature of the Electrophile: Highly reactive electrophiles tend to be less selective, leading to a broader distribution of isomers.
FAQ 2: How can I favor substitution at the C4 or C6 position?
Answer:
To favor substitution at the C4 or C6 positions, which are ortho and para to the activating N-methylbenzylamine group, you need to enhance its directing effect over the deactivating trifluoromethyl group. Here are some strategies:
-
Protecting the Amine: The secondary amine can be protected with a bulky group (e.g., Boc, Cbz). This can increase the steric hindrance around the C2 position, thereby favoring substitution at the more accessible C4 and C6 positions.
-
Directed ortho-Metalation (DoM): This is a powerful technique for achieving high regioselectivity. By treating the N-protected amine with a strong base like n-butyllithium, you can selectively deprotonate the C2 or C6 position, creating a nucleophilic aryllithium species.[5] This intermediate can then react with an electrophile to give the corresponding ortho-substituted product. The choice of the directing group and reaction conditions is crucial for the success of this method.
FAQ 3: Is it possible to achieve substitution at the C2 position?
Answer:
While sterically more hindered, substitution at the C2 position is achievable, primarily through Directed ortho-Metalation (DoM). The key is to choose a directing group that strongly chelates with the lithium of the organolithium base, holding it in proximity to the C2 proton. For benzylamines, N-pivaloyl or N-Boc groups are often effective.
FAQ 4: What are the common side reactions to be aware of?
Answer:
Besides the formation of regioisomers, other potential side reactions include:
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can react with electrophilic reagents. Protection of the amine is often necessary to prevent this.
-
Benzylic Position Reactivity: The benzylic protons can be acidic under certain conditions and may be deprotonated by strong bases, leading to undesired reactions at the benzylic carbon.
-
Over-reaction: If the reaction conditions are too harsh or the electrophile is too reactive, multiple substitutions on the aromatic ring can occur.
Troubleshooting Guides
Problem 1: Low yield and a complex mixture of products in a Friedel-Crafts acylation.
Troubleshooting Steps:
-
Protect the Amine: The secondary amine can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and leading to poor results. Protect the amine as a less Lewis basic derivative, such as an amide (e.g., acetamide), before performing the acylation.
-
Optimize the Lewis Acid: Try milder Lewis acids like FeCl₃ or ZnCl₂ to reduce side reactions and potentially improve regioselectivity.
-
Control the Temperature: Run the reaction at a lower temperature to increase selectivity. Start at 0 °C or even -20 °C and slowly warm up if the reaction is too slow.
-
Solvent Choice: The choice of solvent can influence the reactivity of the catalyst and the electrophile. Less polar solvents like dichloromethane or 1,2-dichloroethane are common choices.
Problem 2: Poor regioselectivity in a nitration reaction.
Troubleshooting Steps:
-
Milder Nitrating Agents: Instead of the standard HNO₃/H₂SO₄ mixture, which is highly reactive, consider using milder nitrating agents like acetyl nitrate (CH₃COONO₂) or a nitrate salt with a Lewis acid.
-
Temperature Control: As with Friedel-Crafts reactions, lower temperatures will generally favor the formation of the thermodynamically more stable isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents to find the optimal conditions.
Problem 3: Directed ortho-Metalation is not proceeding as expected.
Troubleshooting Steps:
-
Choice of Directing Group: The effectiveness of a directing metalation group (DMG) is crucial.[6] For benzylamines, amides (e.g., pivalamide) or carbamates (e.g., Boc) are generally effective.
-
Base and Stoichiometry: An excess of a strong base like n-butyllithium or s-butyllithium is often required.[7] The presence of a chelating agent like TMEDA (tetramethylethylenediamine) can accelerate the lithiation.
-
Temperature: ortho-Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent decomposition of the aryllithium intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
Warning: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Dissolve the N-protected this compound (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.5 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the aryllithium intermediate.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Directing Group Effects in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -CH₂NHCH₃ | Electron-donating (by induction and resonance) | ortho, para |
| -CF₃ | Strongly electron-withdrawing (by induction) | meta |
Table 2: Troubleshooting Guide for Regioselectivity Issues
| Problem | Potential Cause | Suggested Solution |
| Mixture of isomers | Competing directing effects | Modify reaction conditions (temperature, solvent, catalyst), protect the amine, or use Directed ortho-Metalation. |
| Low yield | Deactivation of the ring by the -CF₃ group or catalyst poisoning | Use more forcing conditions (higher temperature, longer reaction time), a more active catalyst, or protect the amine. |
| N-alkylation/acylation | Nucleophilic secondary amine | Protect the amine with a suitable protecting group (e.g., Boc, Cbz). |
| Benzylic side reactions | Acidity of benzylic protons | Use a less strong base or milder reaction conditions. |
Visualizations
Diagram 1: Competing Directing Effects in Electrophilic Aromatic Substitution
Caption: Competing directing effects on the aromatic ring.
Diagram 2: Decision Workflow for Improving Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
References
- 1. This compound [myskinrecipes.com]
- 2. homework.study.com [homework.study.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-3-(trifluoromethyl)benzylamine Decomposition Pathways
Welcome to the technical support center for N-Methyl-3-(trifluoromethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and decomposition pathways of this versatile chemical intermediate. Given the absence of specific, publicly available stability studies for this compound, this guide provides a robust framework based on established principles of forced degradation for structurally related compounds. The methodologies and potential degradation pathways described herein are intended to serve as a comprehensive template for initiating and troubleshooting your stability assessments.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group in this compound?
The trifluoromethyl group is generally considered to be highly stable due to the exceptional strength of the carbon-fluorine bond, which imparts significant metabolic and chemical stability to molecules.[1] This stability is a key reason for its frequent use in medicinal chemistry to enhance drug stability and bioavailability.[2] However, under specific and often harsh conditions, it can be susceptible to degradation.
Q2: What are the most probable decomposition pathways for this compound?
While the trifluoromethyl group itself is robust, decomposition is more likely to occur at other functional groups within the molecule under stress conditions.[1] For this compound, the primary sites of degradation are anticipated to be the benzylamine moiety. Potential decomposition pathways include oxidation of the benzylic carbon or the amine, as well as N-dealkylation. Under extreme basic conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid is a possibility, though less common.[1]
Q3: What are the initial steps to take if I suspect instability with my this compound sample?
If you suspect your compound is degrading, a systematic approach through forced degradation studies is recommended.[1][3] These studies involve subjecting the compound to various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress to identify the conditions under which it degrades.[3][4] This will help in understanding its degradation profile and in the development of a stability-indicating analytical method.[5]
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
Symptoms: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound that has been stored for a period of time.
Possible Cause: The compound may be undergoing degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or air).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks in HPLC.
Step-by-Step Protocol:
-
Review Storage Conditions: Document the conditions under which the sample was stored (temperature, light exposure, container type, and atmosphere). The recommended storage for this compound is at room temperature in a dry environment.[2]
-
Conduct a Forced Degradation Study: To systematically identify the cause of degradation, perform a forced degradation study as outlined in the table below. This will help pinpoint the specific stress factor causing the instability.
-
Analyze Degradation Products: Utilize a stability-indicating method, such as HPLC-UV, and couple it with mass spectrometry (LC-MS) to identify the mass of the degradation products. This information is crucial for elucidating the degradation pathway.
-
Optimize Storage: Based on the results of the forced degradation study, optimize the storage conditions. For example, if the compound is found to be sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon). If it is light-sensitive, store it in an amber vial.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Generally stable, but monitor for any changes |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Potential for hydrolysis of -CF3 to -COOH |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the benzylic amine to an N-oxide or imine |
| Thermal | 80°C for 48h (solid state and in solution) | General thermal decomposition |
| Photolytic | Exposure to UV light (e.g., 254 nm) for 24h | Photodegradation, potential for radical-mediated reactions |
Issue 2: Inconsistent Results in Assays or Reactions
Symptoms: You are using this compound as a starting material or reagent and are observing variable yields, unexpected side products, or a decrease in reaction efficiency over time.
Possible Cause: The purity of your this compound may be compromised due to degradation, leading to lower effective concentrations of the active reagent and the introduction of reactive impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental outcomes.
Step-by-Step Protocol:
-
Purity Assessment: Immediately assess the purity of the this compound lot being used. A quantitative NMR (qNMR) or a validated HPLC method against a freshly opened or purified standard is recommended.
-
Identify Impurities: If impurities are detected, use LC-MS or GC-MS to identify their structures. This can provide clues as to the degradation pathway and whether the impurities could be interfering with your reaction.
-
Purification: If the purity is found to be below an acceptable level, purify the material. For a liquid amine, vacuum distillation is often a suitable method.
-
Use Fresh Material: Whenever possible, use a fresh bottle of the reagent or a lot that has been stored under optimal conditions to ensure the highest purity.
Potential Decomposition Pathways
Based on the chemistry of benzylamines and trifluoromethylated aromatic compounds, the following are the most probable degradation pathways for this compound under stress conditions.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Work-up and Purification of Reactions Containing N-Methyl-3-(trifluoromethyl)benzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-3-(trifluoromethyl)benzylamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the work-up and purification of reactions involving this versatile intermediate. The unique combination of a secondary amine and an electron-withdrawing trifluoromethyl group in this compound imparts specific chemical properties that require careful consideration during experimental design and execution.
Understanding the Molecule: Key Physicochemical Properties
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of compounds targeting the central nervous system.[1][2] Its structure presents a duality: the basic nitrogen atom of the secondary amine and the lipophilic, strongly electron-withdrawing trifluoromethyl (CF3) group. This duality governs its behavior in chemical reactions and their subsequent work-ups.
| Property | Value/Observation | Rationale and Implications for Work-up |
| Molecular Weight | 189.18 g/mol | A relatively low molecular weight suggests good volatility, making distillation a potential purification method. |
| Appearance | Colorless to yellow liquid | A change in color may indicate degradation or the presence of impurities. |
| pKa (estimated) | ~8.3-8.8 | The CF3 group significantly reduces the basicity of the amine compared to a typical benzylamine (pKa ~9.3).[3] N-methylation slightly further reduces the pKa.[4] This lower basicity must be accounted for in acid-base extractions, requiring a lower pH to ensure complete protonation. |
| Solubility | Insoluble in water; soluble in common organic solvents. | The trifluoromethyl group increases lipophilicity.[4] While soluble in organic solvents, the amine functionality allows for solubilization in acidic aqueous solutions via salt formation. |
| Air Sensitivity | May be sensitive to atmospheric CO2. | Like many amines, it can react with carbon dioxide to form the corresponding carbamate, which can interfere with reactions and purification.[5] |
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the work-up of reactions involving this compound, providing both diagnostic and corrective actions.
Problem 1: Incomplete Extraction of the Amine into the Aqueous Acidic Layer
Scenario: You are performing an acidic wash (e.g., with 1M HCl) to remove unreacted this compound from your organic product, but TLC analysis of the organic layer still shows a significant amount of the starting amine.
Root Cause Analysis: The electron-withdrawing trifluoromethyl group reduces the basicity of the amine.[6] A 1M HCl solution (pH 0) is generally sufficient, but if the organic solvent is not fully immiscible with water or if the concentration of the amine is very high, the equilibrium may not be fully shifted to the aqueous phase.
Solutions:
-
Lower the pH: Use a more concentrated acid solution (e.g., 2M HCl) to ensure complete protonation of the weakly basic amine.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single large-volume extraction. This is generally more efficient.
-
Back-Extraction: If your desired product is stable to base, you can perform a back-extraction. After the initial acidic wash, basify the aqueous layer with NaOH and extract your amine back into an organic solvent to confirm the amount that was initially extracted.
Problem 2: Persistent Emulsion Formation During Aqueous Work-up
Scenario: Upon shaking the separatory funnel containing your reaction mixture, an organic solvent, and an aqueous wash solution, a stable emulsion forms that does not readily separate.
Root Cause Analysis: Fluorinated compounds are known to form stable emulsions due to their unique solubility properties, being both hydrophobic and lipophobic.[7][8] The presence of surfactants or other amphiphilic molecules in the reaction mixture can exacerbate this issue.
Solutions:
-
Mechanical and Physical Methods:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
"Let it Sit": Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[7][9]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.[9]
-
-
Chemical Methods:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[9] This increases the ionic strength of the aqueous phase, forcing the organic components out and promoting phase separation.
-
Solvent Addition: Adding a small amount of a different organic solvent, such as methanol or chloroform, can alter the interfacial tension and break the emulsion.
-
Workflow for a Standard Aqueous Work-up
Caption: General aqueous work-up decision tree.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the basicity of the amine, and what are the implications for work-up?
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductively pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the benzylamine moiety.[6] This reduces the availability of the lone pair of electrons on the nitrogen to accept a proton, thereby decreasing the basicity of the amine. For work-up procedures, this means that a lower pH (i.e., a stronger acid or a more concentrated acidic solution) is required to fully protonate the amine and extract it into the aqueous phase compared to non-fluorinated benzylamines.
Q2: I am performing a reductive amination with 3-(trifluoromethyl)benzaldehyde and methylamine. What are the likely side products I should be aware of?
Reductive aminations can have several side products.[10]
-
Over-alkylation: If the newly formed secondary amine reacts with another molecule of the aldehyde, you can form a tertiary amine. This is less likely with secondary amines as starting materials but can still occur.
-
Unreacted Starting Materials: Incomplete reaction will leave both the aldehyde and methylamine in your mixture.
-
Imine Intermediate: The imine formed in situ may be present if the reduction is not complete.
-
Alcohol Byproduct: The reducing agent can sometimes reduce the starting aldehyde to the corresponding alcohol, 3-(trifluoromethyl)benzyl alcohol.
Q3: What are the best practices for purifying this compound by column chromatography?
Purification by column chromatography on silica gel is a common method.[11]
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.
-
Crucial Additive: It is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol (0.5-1%), to the eluent.[12] The silica gel surface is acidic and can protonate the amine, causing it to streak or stick to the column. The basic additive neutralizes these acidic sites, leading to much better peak shape and recovery.
-
Monitoring: Use TLC to monitor the separation, visualizing with a UV lamp (the aromatic ring is a chromophore) and/or a potassium permanganate stain.
Q4: Can I purify this compound by distillation?
Yes, vacuum distillation can be an effective purification method, especially for larger quantities, provided the impurities have sufficiently different boiling points. Given its relatively low molecular weight, it should be amenable to distillation under reduced pressure.
Q5: Is it possible to purify this compound by forming a salt?
Yes, this is a classic and effective technique for purifying amines. You can dissolve the crude amine in a suitable organic solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same or another miscible solvent. The hydrochloride salt of the amine will precipitate out, leaving non-basic impurities in the solution. The salt can then be collected by filtration. To recover the free amine, the salt is dissolved in water, basified (e.g., with NaOH), and the free amine is extracted into an organic solvent.[1]
Experimental Protocols
Protocol 1: Acidic Extraction of this compound
This protocol describes the removal of unreacted this compound from a reaction mixture.
-
Initial Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1-2 M HCl (aq).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-6) one or two more times. Monitor the organic layer by TLC to confirm the removal of the amine.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification via HCl Salt Formation
This protocol is useful for purifying the amine from non-basic impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. A white precipitate of the hydrochloride salt should form.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Free-Basing: Suspend the hydrochloride salt in water and add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane) three times.
-
Final Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Logical Relationships in Work-up Design
Caption: Decision-making in purification method selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. biotage.com [biotage.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Methyl-3-(trifluoromethyl)benzylamine for Advanced Research Applications
N-Methyl-3-(trifluoromethyl)benzylamine is a crucial building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting the central nervous system for potential antidepressant and anxiolytic properties.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making its efficient and scalable synthesis a topic of significant interest for researchers. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound, offering detailed experimental protocols, performance data, and expert insights to aid in methodology selection.
Executive Summary: At-a-Glance Comparison of Synthesis Routes
For researchers navigating the synthesis of this compound, the choice of method is dictated by factors such as starting material availability, desired scale, and safety considerations. The three primary routes—Reductive Amination, Nucleophilic Substitution, and Eschweiler-Clarke N-Methylation—each present a unique profile of advantages and disadvantages.
| Parameter | Reductive Amination | Nucleophilic Substitution | Eschweiler-Clarke N-Methylation |
| Starting Materials | 3-(Trifluoromethyl)benzaldehyde, Methylamine | 3-(Trifluoromethyl)benzyl halide, Methylamine | 3-(Trifluoromethyl)benzylamine, Formaldehyde, Formic Acid |
| Key Reagents | Reducing agent (e.g., NaBH₄, NaBH₃CN) | Base (optional, depending on methylamine form) | Formaldehyde, Formic Acid |
| Reaction Time | 4-8 hours | 12-24 hours | 2-4 hours |
| Typical Yield | High (85-95%) | Moderate to High (70-90%) | Very High (>90%) |
| Purity (post-purification) | >98% | >98% | >98% |
| Key Advantages | One-pot procedure, readily available starting materials. | Direct C-N bond formation. | Avoids over-methylation, high yield, inexpensive reagents. |
| Key Disadvantages | Requires careful control of reducing agent stoichiometry. | Potential for over-alkylation, benzyl halides can be lachrymatory. | Requires handling of formaldehyde and formic acid. |
Visualizing the Synthetic Pathways
The strategic approaches to this compound are outlined below, highlighting the key transformations.
Caption: Primary synthetic routes to this compound.
In-Depth Analysis of Synthetic Methodologies
Reductive Amination: The One-Pot Workhorse
Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds.[2] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] For the synthesis of this compound, 3-(trifluoromethyl)benzaldehyde is reacted with methylamine, followed by in-situ reduction.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Sodium borohydride (NaBH₄) is a cost-effective and common choice; however, it can also reduce the starting aldehyde.[3] To mitigate this, the imine formation is typically allowed to proceed to completion before the addition of the reducing agent. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be present from the start of the reaction, as they reduce the iminium ion much faster than the carbonyl group.[4] However, NaBH₃CN can release toxic hydrogen cyanide upon acidification, necessitating careful handling and workup procedures.[5]
Self-Validating System: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde and the formation of the imine intermediate before the reduction step. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known standards.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.[6]
Nucleophilic Substitution: A Direct but Potentially Flawed Approach
This method involves the direct reaction of a 3-(trifluoromethyl)benzyl halide (e.g., bromide or chloride) with methylamine.[2] The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of methylamine acts as a nucleophile, displacing the halide from the benzylic carbon.
Causality Behind Experimental Choices: The choice of the leaving group on the benzyl halide influences the reaction rate, with bromide being more reactive than chloride. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or THF to facilitate the SN2 reaction. A potential and significant drawback of this method is over-alkylation. The product, a secondary amine, is also nucleophilic and can react with another molecule of the benzyl halide to form a tertiary amine. To minimize this, an excess of methylamine is often used.
Self-Validating System: The reaction can be monitored by TLC or GC-MS to track the consumption of the starting benzyl halide and the formation of the desired product and any over-alkylation byproducts. The purity of the final product is assessed by GC or HPLC, and its structure is confirmed by spectroscopic methods.
Caption: Workflow for Nucleophilic Substitution.
Experimental Protocol: Nucleophilic Substitution
-
In a pressure-resistant vessel, dissolve 3-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a solution of methylamine (2.0-3.0 eq) in THF or an aqueous solution of methylamine.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between an aqueous solution of sodium hydroxide and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography or vacuum distillation.[7]
Eschweiler-Clarke N-Methylation: The Classic and Selective Route
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[4] A key advantage of this reaction is that it does not produce quaternary ammonium salts, stopping at the tertiary amine stage.[4] For the synthesis of this compound, the starting material is the corresponding primary amine, 3-(trifluoromethyl)benzylamine.
Causality Behind Experimental Choices: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[4] The formic acid is oxidized to carbon dioxide, which evolves from the reaction mixture, driving the reaction to completion.[4] The reaction is typically performed at elevated temperatures to facilitate the decomposition of formic acid and the reduction step. This method is highly chemoselective for methylation and avoids the over-alkylation issues seen with alkyl halides.
Self-Validating System: The completion of the reaction is often indicated by the cessation of carbon dioxide evolution. The product can be isolated by basification and extraction. The purity and identity of the product are confirmed using standard analytical techniques (NMR, GC-MS, etc.).
Caption: Workflow for Eschweiler-Clarke N-Methylation.
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
To a round-bottom flask, add 3-(trifluoromethyl)benzylamine (1.0 eq) and formic acid (2.0-3.0 eq).
-
With stirring, add an aqueous solution of formaldehyde (37 wt. %, 2.0-2.5 eq) dropwise.
-
Heat the reaction mixture on a steam bath or in an oil bath at 80-100 °C for 2-4 hours, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.[7]
Concluding Remarks for the Practicing Scientist
The synthesis of this compound can be approached through several reliable methods.
-
Reductive amination stands out for its operational simplicity as a one-pot reaction and the ready availability of the aldehyde starting material, often providing high yields.
-
Nucleophilic substitution offers a direct route, but the potential for over-alkylation must be carefully managed, typically by using a large excess of methylamine.
-
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of the pre-formed primary amine, offering excellent yields and avoiding the issue of quaternization.
The optimal choice will depend on the specific constraints of the laboratory, including the availability and cost of starting materials, the desired scale of the synthesis, and the safety protocols in place for handling the reagents involved. For large-scale preparations where the primary amine is accessible, the Eschweiler-Clarke reaction often proves to be the most efficient and cost-effective method. For discovery chemistry applications where the aldehyde is readily available, reductive amination is a versatile and reliable choice.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. openaccesspub.org [openaccesspub.org]
- 7. reddit.com [reddit.com]
A Comparative Analysis of the Reactivity of N-Methyl-3-(trifluoromethyl)benzylamine and Other Benzylamines: A Guide for Researchers
This guide provides an in-depth comparison of the chemical reactivity of N-Methyl-3-(trifluoromethyl)benzylamine with other substituted and unsubstituted benzylamines. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of the trifluoromethyl and N-methyl groups on key reactivity parameters, supported by theoretical principles and experimental data.
Introduction: The Significance of Substituted Benzylamines
Benzylamine and its derivatives are fundamental building blocks in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. The reactivity of the benzylamine scaffold can be finely tuned by introducing substituents on the aromatic ring or the nitrogen atom. This guide focuses on this compound, a compound of interest due to the unique electronic properties conferred by the trifluoromethyl (-CF3) group. Understanding its reactivity profile in comparison to other benzylamines is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities with desired pharmacological properties.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of a benzylamine is primarily governed by the interplay of electronic and steric effects, which influence the availability of the nitrogen lone pair and the stability of reaction intermediates.
The Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. Consequently, the electron density on the benzylic carbon and, to a lesser extent, the nitrogen atom is diminished. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution.
dot
Caption: Influence of the trifluoromethyl group on benzylamine reactivity.
The Role of the N-Methyl Group
The N-methyl group, in contrast to the -CF3 group, is an electron-donating group (+I effect). This inductive effect increases the electron density on the nitrogen atom, which would typically enhance its nucleophilicity and basicity compared to a primary amine. However, steric hindrance introduced by the methyl group can sometimes counteract this electronic effect, particularly in reactions with bulky electrophiles.
Comparative Reactivity Analysis
This section provides a comparative analysis of this compound's reactivity in key chemical transformations, benchmarked against unsubstituted benzylamine and other relevant derivatives.
Nucleophilicity
Nucleophilicity, the kinetic measure of an amine's ability to donate its lone pair of electrons to an electrophile, is a critical parameter in many synthetic reactions.
Theoretical Prediction: The strong electron-withdrawing -CF3 group at the meta position in this compound is expected to significantly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted N-methylbenzylamine and benzylamine itself. While the N-methyl group is electron-donating, its effect is likely to be outweighed by the powerful -I effect of the -CF3 group.
Experimental Evidence: Kinetic studies on the addition of various substituted benzylamines to β-nitrostyrenes have shown that electron-withdrawing groups on the aromatic ring decrease the reaction rate, confirming their reduced nucleophilicity. Conversely, electron-donating groups increase the rate. Therefore, this compound is expected to be a weaker nucleophile than benzylamine and N-methylbenzylamine.
| Compound | Substituent Effects | Predicted Relative Nucleophilicity |
| Benzylamine | None (Reference) | Baseline |
| N-Methylbenzylamine | +I (CH3) | Higher than Benzylamine |
| 3-(Trifluoromethyl)benzylamine | -I (CF3) | Lower than Benzylamine |
| This compound | +I (CH3), -I (CF3) | Lower than Benzylamine and N-Methylbenzylamine |
Basicity
Basicity refers to the thermodynamic ability of an amine to accept a proton. It is quantified by the pKa of its conjugate acid.
Theoretical Prediction: Similar to nucleophilicity, the basicity of this compound is expected to be lower than that of unsubstituted benzylamine. The electron-withdrawing -CF3 group destabilizes the positive charge on the nitrogen in the corresponding ammonium ion, shifting the equilibrium towards the free amine. While benzylamine (pKb ≈ 4.7) is slightly more basic than ammonia (pKb ≈ 4.75), the introduction of a strong EWG like -CF3 is anticipated to increase the pKb (decrease basicity) significantly.
| Compound | Key Influencing Factor | Predicted Relative Basicity |
| Ammonia | Reference | Baseline |
| Benzylamine | +I effect of benzyl group | Higher than Ammonia |
| This compound | Strong -I effect of CF3 group | Lower than Benzylamine |
Oxidation
The oxidation of benzylamines can lead to various products, including imines, amides, and nitrones, depending on the oxidant and reaction conditions. The susceptibility to oxidation is influenced by the ease of removing a hydrogen atom from the benzylic position or the nitrogen atom.
Theoretical Prediction: The electron-withdrawing -CF3 group in this compound makes the benzylic C-H bond stronger and the nitrogen lone pair less available for interaction with an oxidant. This suggests that it will be more resistant to oxidation compared to benzylamines with electron-donating or no substituents. Kinetic studies on the oxidation of substituted benzylamines have shown that electron-withdrawing groups decrease the rate of oxidation.
Experimental Evidence: Studies on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) have demonstrated that the reaction proceeds via a hydride-ion transfer from the amine in the rate-determining step. The presence of electron-withdrawing groups disfavors this process. Therefore, this compound would be expected to exhibit a slower oxidation rate compared to benzylamine.
dot
Caption: Effect of substituents on the rate of benzylamine oxidation.
Reduction
The amino group of benzylamines is generally stable to common reducing agents. However, the benzyl C-N bond can be cleaved under certain reductive conditions, such as catalytic hydrogenation.
Theoretical Prediction: The electronic nature of the substituents on the aromatic ring can influence the ease of C-N bond cleavage. The electron-withdrawing -CF3 group in this compound could potentially make the C-N bond more susceptible to cleavage under specific reductive conditions, although this effect is generally less pronounced than its impact on nucleophilicity and basicity.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following standardized experimental protocols can be employed.
Determination of Nucleophilicity via Kinetic Studies
A well-established method for quantifying amine nucleophilicity involves measuring the second-order rate constants of their reaction with reference electrophiles, such as benzhydrylium ions.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the benzylamine derivatives and a reference electrophile (e.g., a diarylcarbenium ion) in a suitable solvent like acetonitrile.
-
Kinetic Measurements: Mix the amine and electrophile solutions in a UV-Vis spectrophotometer cuvette. Monitor the disappearance of the electrophile by measuring the decrease in its characteristic absorbance over time.
-
Data Analysis: Under pseudo-first-order conditions (amine in large excess), the observed rate constant (k_obs) is determined. The second-order rate constant (k2) is obtained from the slope of a plot of k_obs versus the amine concentration.
Determination of Basicity via pKa Measurement
The pKa of the conjugate acid of the benzylamine can be determined by potentiometric titration.
Procedure:
-
Sample Preparation: Dissolve a known amount of the benzylamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Analysis: Plot the pH of the solution against the volume of acid added. The pKa is the pH at the half-equivalence point.
Comparative Oxidation Study
The relative rates of oxidation can be compared using a standard oxidizing agent and monitoring the disappearance of the starting material or the formation of the product.
Procedure:
-
Reaction Setup: In separate reaction vessels, dissolve each benzylamine derivative in a suitable solvent (e.g., dichloromethane).
-
Oxidation: Add a controlled amount of an oxidizing agent (e.g., cetyltrimethylammonium permanganate) to each vessel at a constant temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction and quench the reaction. Analyze the composition of the aliquots using a suitable technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining benzylamine.
-
Data Analysis: Plot the concentration of the benzylamine against time for each derivative to compare their rates of disappearance.
Conclusion
The presence of the electron-withdrawing trifluoromethyl group at the meta-position of this compound exerts a dominant influence on its reactivity profile. Compared to unsubstituted benzylamine and N-methylbenzylamine, it is predicted to be a weaker nucleophile and a weaker base. Furthermore, it is expected to be more resistant to oxidation. These characteristics are crucial considerations for its application in organic synthesis and drug design. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of its reactivity with other benzylamines, enabling researchers to make informed decisions in their synthetic endeavors.
A Comparative Guide to the Spectroscopic Analysis of N-Methyl-3-(trifluoromethyl)benzylamine for Structural Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of N-Methyl-3-(trifluoromethyl)benzylamine, a versatile intermediate in medicinal chemistry and organic synthesis.[1] By delving into the causality behind experimental choices and presenting supporting data, this document aims to serve as a practical resource for confirming the molecular architecture of this and similar fluorinated benzylamine derivatives.
Introduction: The Analytical Imperative
This compound (C₉H₁₀F₃N, Molar Mass: 189.18 g/mol ) possesses key structural motifs—a secondary amine, a trifluoromethyl group, and a meta-substituted aromatic ring—that necessitate a multi-faceted analytical approach for unequivocal identification. While each spectroscopic technique provides a unique piece of the structural puzzle, their combined application creates a self-validating system of confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will also briefly explore alternative and complementary techniques such as X-ray crystallography.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy stands as the most powerful technique for elucidating the precise atomic connectivity within an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive structural fingerprint.
Experimental Protocol: NMR Analysis
A standardized approach to NMR sample preparation is critical for acquiring high-quality data.
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system and to avoid overwhelming solvent signals in ¹H NMR.[2]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Data Acquisition : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed.
Figure 1: Workflow for NMR-based structural confirmation.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we can predict the following signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the secondary amine.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~7.4-7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| B | ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |
| C | ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
| D | ~1.6 (broad) | Singlet | 1H | Amine proton (-NH-) |
Note: Predicted values are based on the analysis of similar structures, such as 3-(Trifluoromethyl)benzylamine[3][4] and N-Methylbenzylamine.[5][6]
¹³C NMR Spectroscopy: Carbon Skeleton Visualization
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the trifluoromethyl group introduces characteristic quartet splitting for the CF₃ carbon and the carbon to which it is attached due to C-F coupling.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| A | ~140 | Singlet | Quaternary aromatic carbon (C-CH₂NHCH₃) |
| B | ~131 | Quartet | Quaternary aromatic carbon (C-CF₃) |
| C | ~129 | Singlet | Aromatic CH |
| D | ~125 | Quartet | Trifluoromethyl carbon (-CF₃) |
| E | ~123-124 | Singlets | Aromatic CHs |
| F | ~55 | Singlet | Methylene carbon (-CH₂-) |
| G | ~36 | Singlet | Methyl carbon (-CH₃) |
Note: Predicted values are based on data from related trifluoromethylated aromatic compounds and benzylamines.[7][8][9][10]
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is highly specific to the fluorine-containing part of the molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
Note: The chemical shift is referenced to CFCl₃. This prediction is based on typical values for trifluoromethyl groups on a benzene ring.[11][12][13]
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.
-
Instrument Setup : Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application : Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Figure 2: Workflow for FT-IR analysis using the ATR method.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Secondary amine |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2800-3000 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1320 | C-N stretch | Amine |
| ~1100-1350 | C-F stretch | Trifluoromethyl group |
Note: These are general ranges, and the exact positions can vary. The C-F stretching region often shows multiple strong bands. The interpretation is based on characteristic infrared absorption frequencies of amines and trifluoromethylated aromatic compounds.[14][15]
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection : Inject a small volume of the solution into the GC-MS system.
-
Separation and Ionization : The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized, typically by electron ionization (EI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation of the Mass Spectrum
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion | Interpretation |
| 189 | [C₉H₁₀F₃N]⁺ | Molecular Ion (M⁺) |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 118 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |
| 44 | [CH₃NH=CH₂]⁺ | Alpha-cleavage fragment |
Note: The molecular ion at m/z 189 is a key indicator of the compound's identity.[16] The fragmentation pattern provides corroborating evidence for the proposed structure.
IV. Comparison with Alternative Techniques
While the combination of NMR, FT-IR, and MS provides robust structural confirmation, other techniques can offer complementary or, in some cases, definitive information.
| Technique | Principle | Advantages for this compound | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | Provides the absolute 3D structure, including stereochemistry if applicable.[17][18][19][20] | Requires a suitable single crystal, which can be difficult to obtain for liquids or oils. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Can separate enantiomers if the compound is chiral and a suitable method is developed.[21][22] | Does not provide direct structural information beyond enantiomeric purity. |
| Elemental Analysis | Combustion analysis to determine the elemental composition | Confirms the empirical and molecular formula. | Provides no information on connectivity or functional groups. |
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is most reliably achieved through a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the atomic connectivity. FT-IR spectroscopy offers rapid confirmation of the key functional groups, while mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. While techniques like X-ray crystallography can provide the ultimate structural proof, their applicability is contingent on sample properties. For routine and robust structural elucidation in a research and development setting, the integrated use of NMR, FT-IR, and MS represents the gold standard, ensuring the scientific integrity of subsequent studies.
References
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. 3-(Trifluoromethyl)benzylamine(2740-83-2) 1H NMR spectrum [chemicalbook.com]
- 4. 3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylbenzylamine(103-67-3) 1H NMR spectrum [chemicalbook.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR [m.chemicalbook.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 21. benchchem.com [benchchem.com]
- 22. ymc.co.jp [ymc.co.jp]
A Comparative Guide to the Reactivity of N-Methyl-3-(trifluoromethyl)benzylamine and N-Methyl-4-(trifluoromethyl)benzylamine for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and fine chemical synthesis, the judicious selection of building blocks is paramount. N-Methyl-3-(trifluoromethyl)benzylamine and N-Methyl-4-(trifluoromethyl)benzylamine are two such critical synthons, whose utility is dictated by the nuanced reactivity profiles conferred by the positional isomerism of the potent trifluoromethyl group. This guide provides an in-depth, evidence-based comparison of their reactivity, drawing upon foundational principles of physical organic chemistry and supported by experimental data to inform your synthetic strategy.
The Decisive Influence of the Trifluoromethyl Group: An Electronic Overview
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties, primarily through its strong electron-withdrawing nature. This influence is a composite of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-R).
-
Inductive Effect (-I): Arising from the high electronegativity of fluorine, the -CF3 group strongly pulls electron density through the sigma bonds of the benzene ring. This effect is distance-dependent, weakening with increasing separation from the substituent.
-
Resonance Effect (-R): The -CF3 group can also withdraw electron density from the pi-system of the aromatic ring. This effect is most pronounced when the group is in positions that allow for direct conjugation with the rest of the molecule, such as the para position.
The strategic placement of the -CF3 group at either the meta or para position results in distinct electronic environments at the reactive centers of the molecule: the nitrogen of the methylamino group and the aromatic ring itself.
Comparative Basicity and Nucleophilicity of the Amino Group
The basicity of the nitrogen atom is a critical parameter influencing its nucleophilicity and, consequently, its reactivity in a wide array of chemical transformations, including acylation, alkylation, and reductive amination. The electron-withdrawing -CF3 group diminishes the electron density on the nitrogen, thereby reducing its basicity compared to unsubstituted N-methylbenzylamine.
The key distinction between the two isomers lies in the efficiency of this electron withdrawal.
-
N-Methyl-4-(trifluoromethyl)benzylamine (para-isomer): The -CF3 group at the para position exerts both a strong inductive effect and a direct resonance effect, which effectively delocalizes the lone pair of electrons on the nitrogen. This synergistic electron withdrawal significantly reduces the basicity of the amino group.
-
This compound (meta-isomer): In the meta position, the -CF3 group primarily exerts its inductive effect. The resonance effect from the meta position is negligible, leading to a less pronounced decrease in electron density on the nitrogen compared to the para isomer.
Experimental Evidence: pKa Values
Table 1: Predicted Relative Basicity
| Compound | -CF3 Position | Dominant Electronic Effects on Nitrogen | Predicted Relative Basicity |
| This compound | Meta | Strong Inductive Effect | Higher |
| N-Methyl-4-(trifluoromethyl)benzylamine | Para | Strong Inductive & Resonance Effects | Lower |
Implications for Synthesis:
For reactions where the nucleophilicity of the amine is the rate-determining factor, such as in SN2 reactions or acylations with less reactive electrophiles, This compound is predicted to exhibit a higher reaction rate . Conversely, the lower basicity of N-Methyl-4-(trifluoromethyl)benzylamine can be advantageous in preventing side reactions, such as over-alkylation, or in facilitating catalyst turnover in certain catalytic cycles.
Reactivity in Electrophilic Aromatic Substitution
The electron-withdrawing nature of the -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution (EAS). However, the degree of deactivation and the regiochemical outcome of the substitution are dependent on the isomer.
-
N-Methyl-4-(trifluoromethyl)benzylamine: The potent deactivation by the para--CF3 group, combined with the ortho,para-directing but also deactivating nature of the -CH2NHCH3 group, renders this ring highly resistant to EAS. When forced, substitution is expected to occur at the positions ortho to the activating -CH2NHCH3 group (and meta to the -CF3 group).
-
This compound: The deactivating effect of the meta--CF3 group is less severe. The -CH2NHCH3 group directs incoming electrophiles to the ortho and para positions. The position para to the -CH2NHCH3 group is also ortho to the -CF3 group, making it a likely site for substitution. The positions ortho to the -CH2NHCH3 group are also viable.
Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Predicted sites of electrophilic attack for the meta and para isomers.
Experimental Protocol: Comparative N-Acylation
To empirically determine the reactivity difference, a parallel N-acylation experiment can be conducted.
Objective: To compare the rate of N-acylation of this compound and N-Methyl-4-(trifluoromethyl)benzylamine with a standard acylating agent.
Materials:
-
This compound
-
N-Methyl-4-(trifluoromethyl)benzylamine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare two separate reaction flasks, each charged with 1.0 mmol of one of the benzylamine isomers and 1.2 mmol of triethylamine in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Add an internal standard (0.5 mmol) to each flask.
-
Cool both flasks to 0 °C in an ice bath.
-
At time t=0, add 1.0 mmol of acetyl chloride to each flask simultaneously.
-
Extract aliquots from each reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the aliquots with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer and analyze by GC-MS or HPLC to determine the ratio of product to starting material.
Diagram 2: Experimental Workflow for Comparative N-Acylation
Caption: Workflow for comparing the N-acylation rates of the two isomers.
Expected Outcome:
The reaction with This compound is expected to proceed to completion faster than the reaction with its para-substituted counterpart, confirming its higher nucleophilicity.
Summary and Recommendations
| Feature | This compound | N-Methyl-4-(trifluoromethyl)benzylamine | Rationale |
| Relative Basicity | Higher | Lower | -CF3 at meta has a weaker electron-withdrawing effect on the amine. |
| Nucleophilicity | Higher | Lower | Directly correlated with basicity. |
| Reactivity in N-Acylation/Alkylation | Faster | Slower | Higher nucleophilicity leads to faster reaction rates. |
| Reactivity in EAS | More reactive | Less reactive | The deactivating effect of the -CF3 group is less pronounced from the meta position. |
-
For reactions demanding high nucleophilicity and faster reaction kinetics, This compound is the superior choice.
-
When a less basic, more sterically hindered, or more electron-deficient amine is required to control selectivity or prevent side reactions, N-Methyl-4-(trifluoromethyl)benzylamine may be more suitable.
-
For electrophilic aromatic substitution, the meta-isomer offers a more reactive ring system with different regiochemical possibilities.
This guide provides a framework for understanding the fundamental reactivity differences between these two valuable building blocks. It is always recommended to perform small-scale trials to optimize reaction conditions for your specific application.
assessing the purity of synthesized N-Methyl-3-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to Assessing the Purity of Synthesized N-Methyl-3-(trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its trifluoromethyl group can enhance drug stability and bioavailability, making it a valuable building block. However, the presence of even minute impurities can drastically alter the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API), compromising safety and efficacy.
This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Importance of a Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which we can view the sample, identifying different types of potential impurities—from residual starting materials and by-products to inorganic salts and solvents. A robust purity assessment, therefore, relies on the orthogonal application of several techniques. This multi-modal approach ensures that what one method might miss, another will detect.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for Purity Assessment of this compound.
Comparison of Key Analytical Techniques
The choice of analytical technique is dictated by the type of information required. For purity assessment, we are concerned with identity, the quantity of the main component, and the detection and identification of impurities.
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase. | Quantifies the main compound and non-volatile organic impurities. | High precision and accuracy for purity determination (e.g., area %); robust and widely used in QC labs. | May not detect impurities that do not have a UV chromophore; co-elution of impurities is possible. |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identifies and quantifies volatile organic impurities (e.g., residual solvents, starting materials). | Excellent sensitivity and specificity; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Unambiguous structural confirmation and identification of impurities with unique signals. | Provides detailed structural information; ¹⁹F NMR is highly specific for this compound; qNMR for absolute quantification. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for measurement. | Confirms the elemental composition (C, H, N) matches the theoretical formula. | Provides fundamental confirmation of the compound's composition and is a classic criterion for purity.[6][7] | Does not distinguish between isomers; requires a relatively pure sample for meaningful results.[8] |
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. By calculating the area percentage of the main peak relative to the total area of all peaks, we can obtain a precise measure of purity.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): this compound is a moderately polar organic molecule, making a nonpolar C18 stationary phase ideal for good retention and separation from both more polar and less polar impurities.
-
Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile) is used to ensure that impurities with a wide range of polarities are eluted and resolved, from early-eluting polar impurities to late-eluting nonpolar ones.
-
UV Detection (254 nm): The benzene ring in the molecule provides a strong chromophore, allowing for sensitive detection at a common UV wavelength.
Detailed Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis and Data Interpretation:
-
Inject the sample and integrate all peaks with an area greater than 0.05% of the total area, in line with ICH reporting thresholds.[2]
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Sample Data: HPLC Analysis
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.06 | Unknown Impurity |
| 2 | 12.1 | 2,485,000 | 99.78 | This compound |
| 3 | 15.8 | 2,250 | 0.09 | Starting Material |
| 4 | 19.2 | 1,750 | 0.07 | Unknown Impurity |
| Total | 2,490,500 | 100.00 |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual starting materials or solvents.
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a general-purpose, low-bleed column with a (5%-phenyl)-methylpolysiloxane stationary phase, providing excellent separation for a wide range of nonpolar to moderately polar compounds.
-
Electron Ionization (EI): EI is a hard ionization technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.[9]
Detailed Experimental Protocol: GC-MS Impurity Profile
-
System Preparation:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the compound in Dichloromethane.
-
-
Analysis and Data Interpretation:
-
Inject the sample. The total ion chromatogram (TIC) will show all separated compounds.
-
Examine the mass spectrum for each impurity peak and compare it against a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity of known impurities (e.g., starting materials) by injecting their respective standards.
-
Sample Data: GC-MS Analysis
| Retention Time (min) | Area % | Tentative Identification (Library Match %) | Status |
| 3.1 | 0.08 | Toluene (98%) | Residual Solvent |
| 8.9 | 0.12 | 3-(Trifluoromethyl)benzaldehyde (95%) | Unreacted Starting Material |
| 10.5 | 99.75 | This compound | Product |
| 12.3 | 0.05 | Dibenzylmethylamine (89%) | Potential By-product |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography excels at quantification, NMR provides the definitive structural confirmation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Confirms the presence and connectivity of all hydrogen atoms (aromatic, benzylic, methyl, and amine protons).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: A powerful and simple tool for this specific molecule. It should show a clean singlet for the -CF₃ group, and its high sensitivity makes it excellent for detecting any fluorine-containing impurities.
The relationship between these techniques and the information they yield is crucial for a complete analysis.
Caption: Mapping Analytical Techniques to the Purity Information They Provide.
IV. Elemental Analysis (CHN)
Elemental analysis provides the final piece of the puzzle, confirming that the empirical formula of the synthesized compound is correct. For a substance to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must be very close to the theoretical values, typically within ±0.4%.[10][11]
Theoretical Calculation for C₉H₁₀F₃N (MW: 189.18 g/mol ):
-
Carbon (C): (9 * 12.011) / 189.18 * 100 = 57.14%
-
Hydrogen (H): (10 * 1.008) / 189.18 * 100 = 5.33%
-
Nitrogen (N): (1 * 14.007) / 189.18 * 100 = 7.40%
Sample Data: Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation % | Result |
| Carbon | 57.14 | 57.01 | -0.13 | Pass |
| Hydrogen | 5.33 | 5.38 | +0.05 | Pass |
| Nitrogen | 7.40 | 7.35 | -0.05 | Pass |
A successful elemental analysis, in conjunction with high purity values from orthogonal chromatographic techniques and definitive structural confirmation by NMR, provides overwhelming evidence of the compound's identity and purity. This multi-faceted, data-driven approach is essential for advancing drug development programs with confidence and for meeting the stringent requirements of regulatory bodies.[12][13][14]
References
- 1. This compound [myskinrecipes.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ikev.org [ikev.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 6. azom.com [azom.com]
- 7. Elemental analysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Validated Analytical Methods for N-Methyl-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of N-Methyl-3-(trifluoromethyl)benzylamine. This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its accurate quantification is paramount for ensuring quality control, stability, and proper dosage in drug development and manufacturing. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[2][3][4][5][6]
The Imperative of Analytical Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] It is a cornerstone of quality assurance in the pharmaceutical industry, guaranteeing that the data generated are reliable, reproducible, and accurate. The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering key characteristics such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][3][4] This guide will explore the validation of two primary analytical techniques for this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published in peer-reviewed literature, established methods for structurally similar aromatic amines and fluorinated compounds can be readily adapted and validated.[7][8] RP-HPLC-UV is a robust and widely utilized technique for the analysis of pharmaceutical intermediates. For enhanced sensitivity and selectivity, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative.[9][10]
This guide will focus on a detailed comparison of these two primary methods.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It is highly suitable for the quantification of this compound in bulk drug substances and intermediate formulations.
Principle of the Method
The method involves the separation of the analyte from potential impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using the mobile phase.
Caption: Workflow for RP-HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it an excellent choice for trace-level analysis and impurity profiling. It is particularly useful for confirming the identity of the analyte and detecting potential volatile impurities.
Principle of the Method
The analyte is first volatilized in the heated injector of the gas chromatograph and then separated from other components in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions: m/z 189, 174, 115).
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dilute the sample with methanol to a final concentration within the calibration range.
Caption: Workflow for GC-MS analysis.
Comparative Performance and Validation Data
The choice between RP-HPLC-UV and GC-MS for the quantification of this compound depends on the specific application. RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical products where analyte concentrations are relatively high.[8] In contrast, GC-MS provides higher sensitivity and selectivity, making it ideal for trace analysis, impurity identification, and applications in complex biological matrices.[10]
| Validation Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | ICH Q2(R2) Guideline |
| Specificity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; based on specific mass-to-charge ratios and fragmentation patterns. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] |
| Linearity (r²) | > 0.999 | > 0.998 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] |
| Precision (% RSD) | < 2.0% | < 5.0% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Consistent results with minor variations in mobile phase composition and pH. | Consistent results with slight variations in oven temperature ramp and carrier gas flow rate. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] |
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, and the choice of method should be guided by the specific requirements of the analysis.
-
For routine quality control of bulk substance and formulated products where high concentrations of the analyte are expected, RP-HPLC-UV is the recommended method. It offers a balance of performance, cost-effectiveness, and ease of use.
-
For trace-level quantification, impurity profiling, and analysis in complex matrices, GC-MS is the superior choice. Its high sensitivity and selectivity ensure accurate and reliable results in challenging applications.
Regardless of the method chosen, a thorough validation according to ICH Q2(R2) guidelines is essential to ensure the integrity and reliability of the generated data, which is a critical step in the drug development and approval process.
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. 3-Methyl-5-(trifluoromethyl)benzylamine | 292151-97-4 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of N-Methyl-3-(trifluoromethyl)benzylamine Analogs as Monoamine Oxidase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Methyl-3-(trifluoromethyl)benzylamine analogs, with a primary focus on their inhibitory activity against monoamine oxidases (MAO). Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings to facilitate the rational design of novel and potent MAO inhibitors.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their substrate specificity and inhibitor selectivity.[2] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders.[3]
Inhibition of MAO-A is a validated therapeutic strategy for the treatment of depression and anxiety disorders.[4] Conversely, selective inhibition of MAO-B has been shown to be effective in the management of neurodegenerative conditions like Parkinson's disease by preventing the breakdown of dopamine in the brain.[5] The development of selective MAO inhibitors is therefore a significant focus of medicinal chemistry research.
This compound serves as a key scaffold for the development of MAO inhibitors. The trifluoromethyl group, in particular, is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate the electronic properties of a molecule.[6] This guide will explore how systematic structural modifications of this core scaffold influence its inhibitory potency and selectivity against MAO-A and MAO-B.
The Core Scaffold: this compound
The foundational structure for this SAR study is this compound. Its key features include a benzylamine core, an N-methyl group, and a trifluoromethyl substituent on the phenyl ring. Understanding the contribution of each of these components is essential for rational drug design.
Caption: Core scaffold of this compound.
Structure-Activity Relationship (SAR) Analysis
Influence of Aromatic Ring Substitution
The nature and position of substituents on the phenyl ring significantly impact both the potency and selectivity of benzylamine-based MAO inhibitors.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the trifluoromethyl (CF3) group, can influence the electronic environment of the aromatic ring. While direct comparative data for the 3-CF3 substitution is limited, studies on related compounds suggest that such modifications can enhance inhibitory activity.[6] The trifluoromethyl group is known to increase lipophilicity, which can facilitate passage across the blood-brain barrier, a desirable property for centrally acting drugs.[6]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For many classes of MAO inhibitors, para-substitution is often favored for optimal activity. However, the meta-position, as in our core scaffold, can also lead to potent compounds. A direct comparison of 2-, 3-, and 4-trifluoromethyl analogs would be necessary to definitively establish the optimal substitution pattern for this specific scaffold.
Modifications of the N-Alkyl Group
The substituent on the nitrogen atom plays a crucial role in the interaction with the active site of the MAO enzyme.
-
N-Methyl vs. N-H: The presence of the N-methyl group in this compound is significant. While primary benzylamines can be substrates for MAO, N-methylation often shifts the profile towards inhibition.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl group beyond a methyl group can have varied effects. In some series of MAO inhibitors, larger alkyl groups lead to a decrease in potency due to steric hindrance within the enzyme's active site.
A hypothetical SAR exploration for N-substituents is depicted below:
Caption: Hypothetical SAR for N-substitutions on the benzylamine scaffold.
Comparative Performance of Analogs: A Data-Driven Perspective
Due to the lack of a single comprehensive study, a direct quantitative comparison is challenging. However, based on general principles from related series, we can construct a representative table to illustrate potential trends in activity. The following data is illustrative and intended to guide further experimental work.
| Analog | Modification | Predicted MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Predicted Selectivity (MAO-A/MAO-B) |
| 1 | This compound (Parent) | >10 | ~5 | >0.5 |
| 2 | N-Methyl-4-(trifluoromethyl)benzylamine | >10 | ~2 | >0.2 |
| 3 | N-Methyl-2-(trifluoromethyl)benzylamine | >10 | ~15 | >1.5 |
| 4 | 3-(Trifluoromethyl)benzylamine (N-H) | Substrate | Substrate | - |
| 5 | N-Ethyl-3-(trifluoromethyl)benzylamine | >20 | ~25 | >1.25 |
| 6 | N-Propargyl-3-(trifluoromethyl)benzylamine | >5 | ~1 (Irreversible) | - |
Note: The IC50 values presented are hypothetical and based on general SAR trends observed in related classes of MAO inhibitors. Experimental verification is required.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. The following is a detailed protocol for a fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO.[7] The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine for total MAO activity, or specific substrates for each isoform (e.g., serotonin for MAO-A, benzylamine for MAO-B)[8][9]
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red, ADHP)
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[10]
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer to the desired concentration.
-
Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
-
Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer containing a small percentage of DMSO (e.g., final concentration ≤ 1%).
-
-
Assay Plate Setup:
-
To a 96-well black microplate, add a small volume (e.g., 10 µL) of the diluted test compounds, positive controls, and a vehicle control (buffer with DMSO).
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO enzyme solution (e.g., 40 µL) to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate/HRP/probe mixture (e.g., 50 µL) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530-560/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as MAO inhibitors is a promising area for the development of novel therapeutics for neurological and psychiatric disorders. Key takeaways from this guide include:
-
The benzylamine scaffold is a viable starting point for the design of MAO inhibitors.
-
The trifluoromethyl group is a key substituent that can enhance desirable drug-like properties.
-
The N-methyl group is likely important for inhibitory activity compared to the corresponding primary amine.
Future research should focus on a systematic synthesis and evaluation of a focused library of this compound analogs to provide a more detailed and quantitative SAR. This should include:
-
Positional Isomers: Synthesizing and testing the 2- and 4-trifluoromethyl analogs to determine the optimal substitution pattern.
-
N-Substituent Variation: Exploring a range of N-alkyl and other N-substituents to probe the steric and electronic requirements of the enzyme's active site.
-
Aromatic Ring Diversification: Introducing other substituents on the phenyl ring to explore their impact on potency and selectivity.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By employing a rational, data-driven approach to drug design, guided by the principles outlined in this guide, the development of the next generation of highly potent and selective MAO inhibitors can be accelerated.
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. AffiASSAY® Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit | AffiGEN [affiassay.com]
A Comparative Guide to the Synthesis of N-Methyl-3-(trifluoromethyl)benzylamine for Pharmaceutical Research
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
N-Methyl-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility is largely derived from the presence of the trifluoromethyl (-CF3) group, a moiety of increasing importance in drug design. The introduction of a -CF3 group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. This is attributed to the high electronegativity of fluorine, which can alter the electronic properties of the molecule and its resistance to metabolic degradation. As a result, efficient and scalable synthetic routes to trifluoromethylated intermediates like this compound are of considerable interest to researchers in drug development and medicinal chemistry.
This guide provides an in-depth comparison of three common literature procedures for the synthesis of this compound: reductive amination, nucleophilic substitution, and direct N-methylation via the Eschweiler-Clarke reaction. Each method is evaluated based on its chemical principles, experimental protocol, and a comparative analysis of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for this compound is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and laboratory equipment. Below is a summary of the key performance indicators for the three benchmarked methods.
| Metric | Reductive Amination | Nucleophilic Substitution | Eschweiler-Clarke Reaction |
| Starting Materials | 3-(Trifluoromethyl)benzaldehyde, Methylamine | 3-(Trifluoromethyl)benzyl bromide, Methylamine | 3-(Trifluoromethyl)benzylamine, Formaldehyde, Formic Acid |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Purity of Crude Product | Generally high, side products are often minimal. | Can be high, but over-alkylation to the tertiary amine is a potential side reaction. | Very high, the reaction is selective for methylation and avoids quaternary salt formation. |
| Reaction Time | 2-12 hours | 2-24 hours | 2-18 hours |
| Reaction Temperature | Room temperature | Room temperature to gentle heating | Elevated temperatures (typically 80-100 °C) |
| Key Reagents | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | - | Formaldehyde, Formic Acid |
| Safety Concerns | Handling of flammable solvents and reducing agents. | Handling of a lachrymatory benzyl bromide. | Use of corrosive formic acid and toxic formaldehyde. |
| Scalability | Well-established for large-scale synthesis. | Suitable for both lab and industrial scale. | Readily scalable. |
Synthetic Methodologies: A Detailed Examination
Method 1: Reductive Amination of 3-(Trifluoromethyl)benzaldehyde
Reductive amination is a highly efficient and widely used one-pot method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the initial formation of an imine intermediate from the condensation of 3-(trifluoromethyl)benzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.[2][3]
Causality of Experimental Choices:
-
Imine Formation: The initial reaction between the aldehyde and the amine is an equilibrium process. To drive the reaction towards the imine, it is often carried out in a solvent that allows for the removal of water, though in many modern protocols, the subsequent reduction step is fast enough to make this unnecessary.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and common reducing agent. It is capable of reducing both the starting aldehyde and the intermediate imine.[4] Therefore, it is typically added after allowing sufficient time for imine formation to maximize the yield of the desired amine.[4] Milder reducing agents like sodium triacetoxyborohydride (STAB) can be advantageous as they are less likely to reduce the starting aldehyde, allowing for a true one-pot reaction where all reagents can be mixed from the start.[3]
Experimental Protocol:
A representative procedure for the reductive amination is as follows:
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF), add a solution of methylamine (1.1-1.5 eq) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Method 2: Nucleophilic Substitution of 3-(Trifluoromethyl)benzyl Bromide
This method involves the direct alkylation of methylamine with 3-(trifluoromethyl)benzyl bromide.[5] It is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.
Causality of Experimental Choices:
-
Stoichiometry: A key challenge in the alkylation of primary amines is preventing over-alkylation to the tertiary amine.[6] Using an excess of the primary amine (methylamine) can help to statistically favor the formation of the secondary amine product.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or a polar protic solvent like methanol can be used. The choice of solvent can influence the reaction rate.
-
Base: Often, a non-nucleophilic base is added to neutralize the hydrobromic acid that is formed as a byproduct, preventing the protonation of the starting methylamine and driving the reaction to completion.
Experimental Protocol:
A general procedure for the nucleophilic substitution is as follows:
-
To a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., THF or methanol), add a solution of methylamine (2.0-3.0 eq) at room temperature.
-
If necessary, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any amine salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography or distillation.
Workflow Diagram:
Caption: Nucleophilic Substitution Workflow.
Method 3: N-Methylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines.[7][8] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] A key advantage of this method is that it selectively produces the methylated amine without the formation of quaternary ammonium salts.[7]
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decarboxylates to carbon dioxide, driving the reaction to completion.[7][9] This process is repeated for the second N-H bond of the primary amine to yield the N,N-dimethylated product if desired, but for N-methylation, the stoichiometry is controlled.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100 °C) to facilitate both iminium ion formation and the hydride transfer/decarboxylation steps.[9]
Experimental Protocol:
A typical procedure for the Eschweiler-Clarke reaction is as follows:
-
To a flask containing 3-(trifluoromethyl)benzylamine (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde (37% aqueous solution, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-18 hours.
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH solution) to a pH greater than 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product is often of high purity and may not require further purification, though distillation or chromatography can be employed if necessary.
Workflow Diagram:
Caption: Eschweiler-Clarke Reaction Workflow.
Characterization of this compound
Independent of the synthetic route, the identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the N-methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. The aromatic signals will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the aromatic ring and C-F stretching vibrations for the trifluoromethyl group.
Conclusion and Recommendations
All three benchmarked methods provide viable pathways to this compound.
-
Reductive amination is a highly versatile and efficient one-pot procedure, particularly when using milder reducing agents like STAB, which often results in high yields and clean crude products.[2][3]
-
Nucleophilic substitution is a straightforward method, but care must be taken to control the stoichiometry to avoid over-alkylation.[6] It is a good choice when the corresponding benzyl halide is readily available.
-
The Eschweiler-Clarke reaction is a robust and high-yielding method for N-methylation that conveniently avoids the formation of quaternary ammonium salts.[7] Its primary drawbacks are the use of corrosive formic acid and toxic formaldehyde.
For laboratory-scale synthesis where control and high purity are paramount, reductive amination often presents the most favorable balance of efficiency, and ease of execution. For larger-scale preparations where cost and simplicity are key drivers, the Eschweiler-Clarke reaction remains a highly competitive option, provided appropriate safety measures are in place. The choice between these methods will ultimately depend on the specific needs and constraints of the research or development project.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-3-(trifluoromethyl)benzylamine
Introduction: N-Methyl-3-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of advanced pharmaceutical compounds and agrochemicals, valued for the metabolic stability conferred by its trifluoromethyl group.[1] However, the same properties that make it useful in synthesis also necessitate a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and mechanistic framework for the safe management of this compound. As researchers, our responsibility extends from synthesis to the final, safe disposal of all resulting waste streams. This document provides the essential, step-by-step guidance required to manage this compound waste with the highest standards of safety and scientific integrity.
Part 1: Core Hazard Profile & Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is a corrosive, combustible, and environmentally harmful chemical.[2][3] The primary risks stem from its ability to cause severe chemical burns and its classification as a halogenated organic compound.
The following table summarizes the critical quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 90390-07-1 | [2][4] |
| Molecular Formula | C₉H₁₀F₃N | [1][2] |
| Molecular Weight | 189.18 g/mol | [1] |
| Physical State | Colorless to yellow liquid | [1] |
| Hazard Classifications | Skin Corrosion/Irritation, Category 1B (H314)Serious Eye Damage/Irritation, Category 1 (H318)Harmful if swallowed or in contact with skin (H302 + H312)Harmful to aquatic life (H402) | [2][3] |
| Flash Point | ~71 °C (159.8 °F) |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. The corrosive nature of this amine dictates stringent personal and environmental protection measures.
2.1. Required Personal Protective Equipment (PPE) The causality behind PPE selection is directly linked to the compound's hazard profile.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Given the H314 classification (causes severe skin burns), glove integrity is paramount.[2][5]
-
Eye/Face Protection: Chemical splash goggles in combination with a full faceshield are mandatory to protect against splashes that can cause irreversible eye damage (H318).[2][6]
-
Body Protection: A chemically resistant lab coat or apron must be worn. For larger quantities or in case of a significant spill risk, a full protective suit may be required.[7]
-
Respiratory Protection: All handling and waste consolidation must occur within a certified chemical fume hood.[8] If there is a risk of generating aerosols or vapors outside of a hood, a respirator with a suitable organic vapor and acid gas cartridge (e.g., type ABEK) is necessary.
2.2. Engineering Controls Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6][8] An eyewash station and safety shower must be immediately accessible.[6]
Part 3: Waste Segregation - The Critical First Step
From a chemical and regulatory standpoint, proper segregation is the most critical step in waste management. Improperly mixed waste streams can lead to dangerous reactions, increased disposal costs, and environmental harm.[9][10] this compound falls into two key waste categories: Halogenated Organic and Corrosive Amine .
The core principle is to never mix incompatible waste streams. [8][9] This compound must be kept separate from:
-
Acids and Acid Chlorides: Violent neutralization reactions can occur.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[5]
-
Non-Halogenated Solvents: Mixing halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal.[8][10]
The following workflow provides a logical pathway for making segregation decisions.
Caption: Waste segregation decision workflow for this compound.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures that the waste is contained, labeled, and stored in a manner that is safe for laboratory personnel and waste handlers.
Step 1: Select a Compatible Waste Container
-
Use a container made of a material compatible with corrosive amines and halogenated organics (e.g., High-Density Polyethylene - HDPE, or the original product container).[8]
-
Crucially, do not use metal containers for corrosive waste. [9]
-
The container must have a tightly fitting, leak-proof cap. Funnels should never be left in the container opening.[8][11]
Step 2: Proper Labeling
-
From the moment the first drop of waste is added, the container must be clearly labeled.
-
The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name: "this compound" .
-
An indication of other components in the waste stream (e.g., solvent used for rinsing).
-
The primary hazard(s): "Corrosive," "Combustible."
-
The accumulation start date.
-
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[11]
-
The SAA should be in a cool, dry, well-ventilated area, away from heat, sparks, or open flames, as the material is combustible.[6]
-
Ensure the storage area is segregated from incompatible materials, especially acids and oxidizers.[9]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]
Step 4: Final Disposal
-
Waste disposal must be handled by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][13]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Part 5: Emergency Procedures for Spills and Exposures
5.1. Spill Management
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbed material into a designated, compatible waste container for disposal as hazardous waste.[6][7]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your EHS department.
5.2. First Aid for Exposure Immediate medical attention is required for any exposure.[2]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting due to the severe risk of perforation.[2][5] Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[2]
Part 6: Regulatory Context & Future Outlook
The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14] As the generator of the waste, you are legally responsible for its safe management from "cradle to grave."
Furthermore, the trifluoromethyl group places this compound within the broader chemical family of per- and poly-fluoroalkyl substances (PFAS). The U.S. Environmental Protection Agency (EPA) is actively working to list specific PFAS compounds as RCRA hazardous constituents, which will subject them to more stringent corrective action and cleanup requirements.[15][16][17][18] Adhering to the rigorous disposal procedures outlined here not only ensures current compliance but also aligns with the future direction of environmental regulation.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.fr [fishersci.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. vumc.org [vumc.org]
- 11. pfw.edu [pfw.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. lgwmlaw.com [lgwmlaw.com]
- 16. kelleydrye.com [kelleydrye.com]
- 17. EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). - CDM Smith [cdmsmith.com]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of N-Methyl-3-(trifluoromethyl)benzylamine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-Methyl-3-(trifluoromethyl)benzylamine, a key intermediate in the synthesis of various pharmaceutical compounds, demands a meticulous approach to handling due to its hazardous properties[1]. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind our recommended protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Inherent Risks
This compound is classified as a substance that causes severe skin burns and eye damage[2][3][4]. The primary hazards associated with this chemical are:
-
Dermal Contact: Direct contact with the skin can lead to severe burns and corrosion[2][3].
-
Ocular Contact: The vapors or direct contact with the liquid can cause serious and potentially irreversible eye damage[2][3].
-
Inhalation: While less emphasized in the immediate hazard warnings, inhalation of mists or vapors should be avoided, with handling recommended in a well-ventilated area or under a chemical fume hood[2].
-
Ingestion: Swallowing the chemical can cause severe burns to the mouth, throat, and stomach, and is considered harmful[2].
Given these significant risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE is a risk-based decision process. For this compound, a robust ensemble of protective gear is necessary to create a barrier between you and the chemical.
Eye and Face Protection: The First Line of Defense
Due to the severe eye damage this chemical can inflict, standard safety glasses are insufficient.
-
Chemical Safety Goggles: These should be your minimum requirement, providing a seal around the eyes to protect against splashes and vapors.
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield worn in conjunction with chemical safety goggles is essential.
Hand Protection: Ensuring Chemical Resistance
The choice of gloves is critical and should be based on chemical compatibility.
-
Material Selection: While the specific breakthrough time for this compound may not always be readily available, gloves made of nitrile or neoprene are generally recommended for a broad range of chemical resistance. Always consult the glove manufacturer's compatibility charts for the most accurate information.
-
Proper Technique: Double-gloving can provide an additional layer of protection, especially for prolonged handling. It is also crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.
Body Protection: Shielding Against Accidental Contact
Your everyday lab coat may not provide adequate protection against a corrosive substance like this compound.
-
Chemical-Resistant Laboratory Coat: A lab coat made of a material specifically designed to resist chemical penetration is imperative.
-
Apron and Sleeves: For tasks with a significant splash risk, a chemical-resistant apron and sleeves should be worn over the lab coat.
-
Footwear: Closed-toe shoes are a standard laboratory requirement, and for handling highly corrosive materials, shoes made of a non-porous, chemical-resistant material are recommended.
Respiratory Protection: When Ventilation is Not Enough
In most laboratory settings, handling this compound under a certified chemical fume hood will provide adequate respiratory protection[2]. However, in situations where a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended. The specific type of respirator (e.g., half-mask or full-face) will depend on the concentration of the chemical in the air and the specific task being performed. A full-face respirator offers the added benefit of eye protection.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[5]. Prepare your work area by lining it with absorbent, chemical-resistant material.
-
Donning PPE: Put on your PPE in the following order: lab coat, gloves (first pair if double-gloving), respirator (if required), and finally, eye and face protection.
-
Handling the Chemical: Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[2]. Use caution when opening and closing containers to prevent splashes.
-
Doffing PPE: Remove your PPE in a manner that avoids cross-contamination. The general order is: outer gloves (if applicable), face shield, lab coat, inner gloves, and finally, eye protection. Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing a Hazardous Waste Stream
Proper disposal is a critical final step in the safe handling of this compound. This chemical and any materials contaminated with it must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable PPE (gloves, absorbent pads, etc.) that has come into contact with the chemical must be disposed of as hazardous waste. Place these items in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residues. These should be triple-rinsed with a suitable solvent (such as acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
The following diagram outlines the disposal process for this compound and associated waste.
Caption: Disposal Workflow for this compound.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility. This commitment to a culture of safety is the bedrock of innovative and trustworthy research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
